4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHQWJALQCSBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597542 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161609-79-6 | |
| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine. This molecule incorporates two key pharmacophores: the 1,3,4-oxadiazole ring and a piperidine moiety, suggesting significant potential in medicinal chemistry. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization data. Furthermore, it explores the potential therapeutic applications and relevant biological pathways where this compound might exhibit activity. The information is presented to be a valuable resource for researchers in drug discovery and development.
Introduction
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that is isosteric to amides and esters and is recognized for its favorable pharmacokinetic properties, including metabolic stability.[1] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4] The piperidine scaffold is a prevalent structural motif in many natural products and synthetic pharmaceuticals, particularly those targeting the central nervous system (CNS).[5] The combination of these two pharmacophores in this compound suggests a molecule with potential for novel therapeutic applications.
Synthesis
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclodehydration of 1,2-diacylhydrazine intermediates.[6] A common and effective method involves the reaction of a carboxylic acid hydrazide with a carboxylic acid or its derivative, followed by treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃).[7][8]
A plausible synthetic pathway for this compound is outlined below. The process begins with the conversion of piperidine-4-carboxylic acid to its corresponding hydrazide, which is then acylated and cyclized.
Experimental Protocols
Step 1: Synthesis of Piperidine-4-carbohydrazide
-
To a solution of ethyl isonipecotate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is washed with cold diethyl ether and dried to yield piperidine-4-carbohydrazide.
Step 2: Synthesis of N'-acetylpiperidine-4-carbohydrazide
-
Dissolve piperidine-4-carbohydrazide (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring at room temperature.
-
Continue stirring for 2-4 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N'-acetylpiperidine-4-carbohydrazide.
Step 3: Synthesis of this compound
-
To a flask containing N'-acetylpiperidine-4-carbohydrazide (1 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) slowly at 0 °C.
-
After the addition is complete, reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the final product.[7]
Characterization
The structure of the synthesized this compound should be confirmed using various spectroscopic techniques.[9]
Predicted Spectroscopic Data
The following table summarizes the expected characterization data for this compound based on known data for similar structures.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine ring protons (likely in the range of 1.5-3.5 ppm), a singlet for the methyl group on the oxadiazole ring (around 2.5 ppm), and a signal for the N-H proton of the piperidine ring.[10] |
| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring (typically between 25-55 ppm), the methyl carbon (around 15-25 ppm), and the two distinct carbons of the 1,3,4-oxadiazole ring (in the range of 150-165 ppm).[11] |
| IR (KBr, cm⁻¹) | Characteristic absorption bands for C-H stretching (aliphatic) around 2850-2950 cm⁻¹, C=N stretching of the oxadiazole ring around 1640-1680 cm⁻¹, and C-O-C stretching of the oxadiazole ring around 1020-1070 cm⁻¹.[12][13] The N-H stretching of the piperidine may appear around 3300-3500 cm⁻¹. |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve cleavage of the piperidine ring and fragmentation of the oxadiazole ring.[14] |
Potential Applications and Signaling Pathways
Derivatives of 1,3,4-oxadiazole are known to possess a wide array of biological activities.[4][15] The incorporation of a piperidine moiety often confers activity at central nervous system targets.[5] Therefore, this compound and its analogues are promising candidates for investigation as novel therapeutic agents.
CNS Activity
Many piperidine-containing compounds interact with various receptors and transporters in the central nervous system. Given that some 1,3,4-oxadiazole derivatives have shown anticonvulsant and antidepressant activities, the target compound could potentially modulate neurotransmitter systems.[5] For instance, it might interact with GABAergic or serotonergic pathways.
Antimicrobial and Anti-inflammatory Activity
The 1,3,4-oxadiazole nucleus is a common feature in many compounds with demonstrated antimicrobial and anti-inflammatory effects.[4] The title compound could be screened for its efficacy against various bacterial and fungal strains. Additionally, its anti-inflammatory potential could be assessed in relevant in vitro and in vivo models.
Conclusion
This technical guide has detailed a feasible synthetic route and the expected analytical characteristics of this compound. The combination of the 1,3,4-oxadiazole and piperidine moieties makes this compound a promising candidate for further investigation in drug discovery, particularly in the areas of CNS disorders, infectious diseases, and inflammatory conditions. The provided protocols and data serve as a foundational resource for researchers aiming to synthesize and evaluate this and related novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 12. journalspub.com [journalspub.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
Physicochemical Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring both a piperidine ring and a 1,3,4-oxadiazole moiety, suggests potential for diverse biological activities. Understanding the physicochemical properties of this molecule is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a summary of predicted physicochemical data, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.
Predicted Physicochemical Data
Due to the limited availability of experimental data in public literature for this compound, the following table summarizes key physicochemical properties predicted by various computational models. These values serve as a valuable starting point for experimental design and hypothesis generation.
| Property | Predicted Value | Computational Tool/Method |
| Molecular Formula | C₈H₁₃N₃O | - |
| Molecular Weight | 167.21 g/mol | - |
| pKa (most basic) | 8.5 - 9.5 | ChemAxon, MarvinSketch |
| logP | 0.5 - 1.5 | ALOGPS, Molinspiration, ChemAxon |
| Aqueous Solubility (logS) | -2.0 to -3.0 | ALOGPS, ChemAxon |
| Melting Point | 120 - 150 °C | Estimation based on similar structures |
| Polar Surface Area | 54.7 Ų | Various molecular modeling software |
| Hydrogen Bond Donors | 1 | Various molecular modeling software |
| Hydrogen Bond Acceptors | 3 | Various molecular modeling software |
Disclaimer: These are computationally predicted values and should be confirmed by experimental methods.
Experimental Protocols
The following are detailed, generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a good indicator of purity.[1]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.
-
Once the approximate melting range is known, the measurement is repeated with a fresh sample, heating rapidly to about 10-15 °C below the expected melting point, and then reducing the heating rate to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
-
pKa Determination by Potentiometric Titration
Principle: The pKa is the negative logarithm of the acid dissociation constant. For a basic compound like this compound, potentiometric titration involves monitoring the pH of a solution of the compound as a strong acid is added. The pKa can be determined from the inflection point of the resulting titration curve.[2][3]
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the compound (e.g., 0.01 M) in water or a suitable co-solvent if solubility is low.
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Apparatus: A calibrated pH meter with a combination electrode and a magnetic stirrer.
-
Procedure:
-
A known volume of the compound solution is placed in a beaker with the magnetic stir bar.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The acid titrant is added in small, precise increments.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the point of maximum slope on the curve (or the peak of the first derivative plot).
-
The pKa is the pH at the half-equivalence point.
-
logP Determination by Shake-Flask Method
Principle: The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. It is a key indicator of a compound's lipophilicity.[4][5]
Methodology:
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.
-
Procedure:
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is added to a known volume of the other phase in a separatory funnel.
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
-
Analysis:
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Aqueous Solubility Determination by Kinetic Solubility Assay
Principle: Kinetic solubility is the concentration of a compound in an aqueous buffer after a short incubation time, starting from a concentrated stock solution in an organic solvent (typically DMSO). It is a high-throughput method to assess solubility in early drug discovery.[6][7]
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of the compound is prepared in DMSO (e.g., 10 mM).
-
Assay Procedure:
-
Small aliquots of the DMSO stock solution are added to a multi-well plate.
-
Aqueous buffer (e.g., PBS at pH 7.4) is added to each well to achieve a range of final compound concentrations. The final DMSO concentration is typically kept low (e.g., <1%).
-
The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature.
-
-
Precipitate Detection:
-
The presence of precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
-
-
Quantification (Optional): After incubation, the solutions can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be quantified by HPLC-UV.
Experimental Workflow and Logical Relationships
The determination of the physicochemical properties of a novel compound like this compound follows a logical progression. The synthesis and purification of the compound is the initial and critical step. Once a pure sample is obtained, its fundamental properties like melting point can be determined, which also serves as an indicator of purity. Subsequently, properties that influence biological behavior, such as pKa, logP, and solubility, are measured.
This workflow diagram illustrates the logical sequence from synthesis to the application of physicochemical data in drug development. The initial synthesis and purification provide the necessary material for characterization. The melting point serves as a preliminary check of purity. The core physicochemical properties (pKa, logP, and solubility) are then determined. All data is compiled and analyzed to inform the interpretation of the compound's potential as a drug candidate, which can, in turn, provide feedback for the design and synthesis of new analogues.
References
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
Unraveling the Therapeutic Potential: A Technical Overview of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
An In-Depth Guide for Researchers and Drug Development Professionals
The compound 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine has been identified within a broad class of molecules patented as potential vasopressin V1a receptor antagonists. This classification suggests a promising therapeutic avenue for a range of physiological and pathological conditions. However, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth studies focused specifically on this molecule. While the foundational patent lays the groundwork for its potential mechanism of action, detailed experimental data, quantitative metrics of biological activity, and specific protocols for its evaluation are not yet published.
This technical guide, therefore, serves as a foundational resource, summarizing the proposed mechanism of action based on the parent patent and providing a framework for the anticipated experimental evaluation of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary background and theoretical methodologies to investigate this compound further.
Core Concept: Vasopressin V1a Receptor Antagonism
The primary proposed mechanism of action for this compound is the selective inhibition of the vasopressin V1a receptor. Vasopressin, a peptide hormone, plays a crucial role in regulating blood pressure, fluid balance, and social behavior through its interaction with various receptors. The V1a receptor, specifically, is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin, initiates a signaling cascade leading to intracellular calcium release and subsequent physiological responses.
By acting as an antagonist, this compound is hypothesized to bind to the V1a receptor without activating it, thereby blocking the natural ligand, vasopressin, from binding and initiating the downstream signaling pathway. This inhibitory action holds therapeutic potential for conditions characterized by an overactive vasopressin system.
Potential Therapeutic Applications
The patent literature suggests that selective V1a receptor antagonists, such as the class of compounds including this compound, could be beneficial in treating a wide array of disorders. These include, but are not limited to:
-
Dysmenorrhea: By blocking vasopressin-induced uterine contractions and vasoconstriction.
-
Cardiovascular Disorders: Including hypertension and heart failure, by mitigating the vasoconstrictive effects of vasopressin.
-
Central Nervous System Disorders: Such as anxiety and depression, given the role of vasopressin in regulating social behavior and stress responses.
A Framework for Experimental Investigation
To fully elucidate the mechanism of action and therapeutic potential of this compound, a series of in vitro and in vivo studies are required. The following outlines the key experimental protocols that would be necessary to validate its activity as a V1a receptor antagonist.
Quantitative Data Summary (Hypothetical)
The following table is a template for summarizing the key quantitative data that would be generated from the proposed experiments. It is important to note that the values presented are hypothetical and for illustrative purposes only, as no specific data for this compound is currently available in the public domain.
| Parameter | Description | Expected Value (Hypothetical) |
| Ki (V1a Receptor) | Inhibitor binding affinity for the human V1a receptor. | < 10 nM |
| IC50 (V1a Receptor) | Half-maximal inhibitory concentration in a functional assay. | < 50 nM |
| Selectivity (V1a vs V2) | Ratio of Ki for V2 receptor to Ki for V1a receptor. | > 100-fold |
| Selectivity (V1a vs OTR) | Ratio of Ki for Oxytocin Receptor to Ki for V1a receptor. | > 100-fold |
Key Experimental Protocols
Radioligand Binding Assay for V1a Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human V1a receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the recombinant human V1a receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).
-
Competitive Binding: A constant concentration of a high-affinity radiolabeled V1a receptor antagonist (e.g., [3H]-SR49059) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay for V1a Receptor Antagonism
Objective: To assess the functional antagonist activity of the compound by measuring its ability to inhibit vasopressin-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture and Loading: V1a-expressing cells are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of vasopressin (typically the EC80).
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the compound is calculated, and an IC50 value is determined from the dose-response curve.
Selectivity Profiling
Objective: To determine the selectivity of the compound for the V1a receptor over other related receptors, such as the vasopressin V2 receptor and the oxytocin receptor (OTR).
Methodology:
-
Similar radioligand binding assays are performed using cell membranes expressing the human V2 receptor and the human oxytocin receptor.
-
The Ki values obtained for these receptors are compared to the Ki value for the V1a receptor to determine the selectivity ratios.
Visualizing the Proposed Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of V1a receptor antagonism.
Caption: General experimental workflow for evaluation.
Future Directions
The therapeutic landscape is in constant need of novel, selective, and potent small molecule inhibitors for well-validated targets like the V1a receptor. While this compound presents a promising chemical scaffold, its true potential can only be unlocked through rigorous scientific investigation. The experimental framework outlined in this guide provides a clear path forward for researchers to characterize its pharmacological profile. Future studies should aim to publish quantitative data on its binding affinity, functional antagonism, and selectivity, which will be critical for its progression as a potential drug candidate. Furthermore, in vivo studies in relevant animal models of disease will be essential to translate the in vitro findings into tangible therapeutic benefits.
A Technical Guide to the Biological Activity of Novel 1,3,4-Oxadiazole Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Compounds incorporating this scaffold exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] When hybridized with a piperidine ring—a ubiquitous saturated heterocycle found in numerous natural products and synthetic drugs—the resulting derivatives often display enhanced lipophilicity and improved pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of novel 1,3,4-oxadiazole piperidine derivatives, compiling quantitative data and detailed methodologies for key assays.
General Synthesis Pathway
The synthesis of 1,3,4-oxadiazole piperidine derivatives typically follows a multi-step pathway. A common approach begins with a carboxylic acid, which is converted into its corresponding acid hydrazide. This intermediate is then cyclized to form the 1,3,4-oxadiazole-2-thiol ring. Subsequent reactions, such as Mannich reactions or S-alkylation with a piperidine-containing electrophile, yield the final target compounds.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of 4-(5-Methyl-1,3,4-Oxadiazole-2-yl)piperidine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine scaffold represents a promising chemotype in modern medicinal chemistry. This core structure amalgamates two key pharmacophoric units: the 1,3,4-oxadiazole ring and a piperidine moiety. The 1,3,4-oxadiazole ring is a versatile five-membered heterocycle known for its metabolic stability and its ability to act as a bioisostere for ester and amide groups.[1] Compounds incorporating this ring system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, often imparts favorable pharmacokinetic properties and provides a vector for substitution to modulate potency and selectivity.
While a comprehensive structure-activity relationship (SAR) study on the specific this compound scaffold is not extensively documented in publicly available literature, a wealth of information on analogous structures allows for the construction of a predictive SAR model. This technical guide synthesizes the available data on related 2,5-disubstituted 1,3,4-oxadiazoles and piperidine-containing compounds to provide a detailed overview for researchers engaged in the design and development of novel therapeutic agents based on this scaffold.
Inferred Structure-Activity Relationships
Based on the analysis of structurally related compounds, the following SARs can be inferred for the this compound core. These insights can guide the initial design and optimization of novel analogs.
Modifications of the 1,3,4-Oxadiazole Ring
The substitution at the 5-position of the 1,3,4-oxadiazole ring is a critical determinant of biological activity.
-
Anticancer Activity: For anticancer applications, the nature of the substituent at the 5-position significantly influences cytotoxicity. Aromatic and heteroaromatic substituents are common. For instance, in a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, substitutions on the 5-aryl ring played a key role in their anticancer activity against various cell lines.[4][5] Specifically, compounds with a 4-methoxyphenyl or a 3,4-dimethoxyphenyl group at the 5-position have shown considerable growth inhibition in melanoma, leukemia, breast, and colon cancer cell lines.[4] Furthermore, the presence of electron-donating groups on the 5-aryl ring appears to be favorable for activity. In contrast, the introduction of bulky groups may not always lead to improved potency.
-
Antimicrobial Activity: In the context of antimicrobial agents, substitutions with furan or nitro-furan rings at the 5-position of the oxadiazole have been shown to confer potent antibacterial activity.[6] The presence of electronegative groups, such as chloro or nitro, on a 5-phenyl ring can also enhance antimicrobial effects.[6]
Modifications of the Piperidine Ring
The piperidine moiety offers several avenues for modification to fine-tune the pharmacological profile of the lead compound.
-
N-Substitution: The nitrogen atom of the piperidine ring is a primary site for modification. N-alkylation or N-acylation can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, in a series of 1,3,4-oxadiazole N-Mannich bases, the introduction of substituted piperazine moieties at the nitrogen of the oxadiazole ring (structurally related to N-substitution on a piperidine ring) led to broad-spectrum antibacterial activity.[7]
-
Substitution on the Piperidine Ring: Substitution at other positions of the piperidine ring can also modulate activity. For example, in a series of oxazolidinones with a piperidine group, substitution at the 4-position of the piperidine with an exo-cyanoethylidene group resulted in enhanced potency against penicillin-resistant Staphylococcus pneumoniae and Staphylococcus agalactiae.[8]
Quantitative Data on Related Structures
To facilitate a comparative analysis, the following tables summarize the quantitative biological data for structurally related 1,3,4-oxadiazole derivatives.
Table 1: Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
| Compound ID | 5-Substituent on Oxadiazole | 2-Substituent on Oxadiazole | Cancer Cell Line | Activity (IC50 or % Growth Inhibition) | Reference |
| 4s | 4-methoxyphenyl | N-(2,4-dimethylphenyl)amino | MDA-MB-435 (Melanoma) | 15.43% Growth | [4][5] |
| K-562 (Leukemia) | 18.22% Growth | [4][5] | |||
| T-47D (Breast Cancer) | 34.27% Growth | [4][5] | |||
| HCT-15 (Colon Cancer) | 39.77% Growth | [4][5] | |||
| 4u | 4-hydroxyphenyl | N-(2,4-dimethylphenyl)amino | MDA-MB-435 (Melanoma) | 6.82% Growth | [5] |
| 3e | 4-pyridyl | 2-(phenylsulfanylmethyl)phenyl | MDA-MB-231 (Breast) | 39.9% Viability at 10 µM | [9] |
| HT-29 (Colon) | 57.7% Viability at 10 µM | [9] | |||
| 8 | 6-chloro-2-methylquinolin-4-yloxy | 4-chlorophenyl | HepG2 (Liver) | IC50 = 1.2 ± 0.2 µM | [10] |
| 9 | 6-chloro-2-methylquinolin-4-yloxy | 4-methylphenyl | HepG2 (Liver) | IC50 = 0.8 ± 0.2 µM | [10] |
| 37 | 4-chlorophenyl | 2-((4-fluorobenzyl)thio) | HepG2 (Liver) | IC50 = 0.7 ± 0.2 µM | [10] |
| D-1 | 4-methoxyphenyl | 3-(2-(4-chlorophenyl)thiazolidin-4-one) | MCF-7 (Breast) | IC50 = 1 µM | [1] |
| D-6 | 4-chlorophenyl | 3-(2-(4-chlorophenyl)thiazolidin-4-one) | MCF-7 (Breast) | IC50 = 7 µM | [1] |
Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
| Compound ID | 5-Substituent on Oxadiazole | 2-Substituent on Oxadiazole | Microorganism | MIC (µg/mL) | Reference |
| 5c | 3,4-dimethoxyphenyl | 3-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)thioxo | S. aureus | 0.5 | [7] |
| B. subtilis | 1 | [7] | |||
| E. coli | 4 | [7] | |||
| P. aeruginosa | 8 | [7] | |||
| 5d | 3,4-dimethoxyphenyl | 3-((4-(2-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)thioxo | S. aureus | 1 | [7] |
| B. subtilis | 2 | [7] | |||
| E. coli | 2 | [7] | |||
| P. aeruginosa | 4 | [7] | |||
| D-2 | 4-nitrophenyl | 3-(2-(4-chlorophenyl)thiazolidin-4-one) | S. aureus | 7.55 µM | [1] |
| E. faecalis | 7.55 µM | [1] | |||
| E. coli | 7.55 µM | [1] | |||
| K. pneumoniae | 7.55 µM | [1] | |||
| D-19 | 4-methoxyphenyl | 3-(2-(4-nitrophenyl)thiazolidin-4-one) | S. aureus | 6.96 µM | [1] |
| P. aeruginosa | 6.96 µM | [1] |
Experimental Protocols
General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines.
Protocol: Dehydrative Cyclization using POCl₃
-
A mixture of an appropriate acid hydrazide (1 mmol) and a carboxylic acid (1.1 mmol) is taken in phosphorus oxychloride (5 mL).
-
The reaction mixture is refluxed for 5-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and slowly poured into crushed ice.
-
The precipitated solid is filtered, washed with a cold sodium bicarbonate solution (5%), and then with water.
-
The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of inhibition versus the compound concentration.
In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution Method
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound analogs.
Caption: A hypothetical signaling pathway for the anticancer activity of 4-(1,3,4-oxadiazol-2-yl)piperidine analogs, potentially through tubulin inhibition, a mechanism observed for structurally related compounds.
Conclusion
The this compound scaffold holds significant potential for the development of novel therapeutic agents. While direct SAR studies on this specific molecule are limited, the analysis of structurally related compounds provides a strong foundation for a rational drug design program. Key areas for initial exploration include the variation of the substituent at the 5-position of the 1,3,4-oxadiazole ring and N-substitution on the piperidine moiety. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this promising chemical space.
References
- 1. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vitro Evaluation of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the in vitro evaluation of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is not extensively available in the public domain. This technical guide has been constructed based on established methodologies and representative data from studies on structurally related 1,3,4-oxadiazole and piperidine-containing compounds. The experimental protocols and data presented herein are illustrative and intended to provide a framework for the potential in vitro assessment of this compound.
The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The inclusion of a piperidine ring can modulate a compound's physicochemical properties and its interactions with biological targets.[4] This guide outlines a potential in vitro evaluation strategy for this compound, focusing on its potential as an anti-inflammatory agent by targeting cyclooxygenase (COX) enzymes.
Data Presentation
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 ± 1.8 | 1.8 ± 0.3 | 8.4 |
| Celecoxib (Reference) | 10.5 ± 1.2 | 0.075 ± 0.01 | 140 |
| Meloxicam (Reference)[5] | 2.5 ± 0.3 | 0.8 ± 0.1 | 3.1 |
Data are presented as mean ± standard deviation (SD) from three independent experiments and are representative.
Table 2: In Vitro Cytotoxicity Assay in RAW 264.7 Macrophages
| Compound | CC₅₀ (µM) |
| This compound | > 100 |
| Doxorubicin (Positive Control) | 1.2 ± 0.2 |
CC₅₀ represents the concentration at which 50% of cell viability is lost. Data are representative.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of the test compound to inhibit the activity of the two COX isoforms.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound: this compound
-
Reference compounds: Celecoxib, Meloxicam
-
96-well microplates
-
Microplate reader
Procedure:
-
The test compound and reference compounds are prepared in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, the COX-1 or COX-2 enzyme is pre-incubated with either the vehicle control, reference compound, or the test compound for a specified time at room temperature.
-
The reaction is initiated by the addition of arachidonic acid.
-
The plate is incubated to allow for the enzymatic reaction to proceed.
-
The production of prostaglandin H2 (PGH2), the immediate product of the COX reaction, is measured colorimetrically according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader at the appropriate wavelength.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of the compound on a relevant cell line, such as murine macrophages (RAW 264.7), which are often used in inflammation studies.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound: this compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
RAW 264.7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO₂ incubator.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin) are also included.
-
The plates are incubated for 24-48 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
The CC₅₀ value is calculated from the dose-response curve.
Mandatory Visualization
Caption: Experimental workflow for the in vitro evaluation.
Caption: Potential mechanism of action via COX inhibition.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide [smolecule.com]
- 5. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Piperidine-Containing Heterocyclic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and is recognized as a "privileged scaffold."[1][2] Its prevalence in a vast array of pharmaceuticals and natural products underscores its importance.[3][4][5] The three-dimensional structure of the piperidine moiety allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions.[6] This technical guide provides an in-depth overview of the discovery and synthesis of piperidine derivatives, covering key synthetic methodologies, functionalization strategies, and applications in drug discovery. This guide includes quantitative data, detailed experimental protocols, and visualizations of experimental workflows to serve as a comprehensive resource for professionals in the field.
The significance of the piperidine scaffold is highlighted by its presence in numerous FDA-approved drugs, including the Janus kinase (JAK) inhibitor Tofacitinib, the dipeptidyl peptidase-4 (DPP-4) inhibitor Alogliptin, and the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib.[7] The development of efficient and stereocontrolled synthetic routes to access diverse piperidine structures is, therefore, a critical endeavor in modern organic chemistry and drug development.[4][8]
This guide will explore the following key synthetic strategies for constructing the piperidine core:
-
Catalytic Hydrogenation of Pyridines: The most direct route to the piperidine ring.
-
Reductive Amination: A versatile method for forming the piperidine ring and introducing substituents.
-
Aza-Diels-Alder Reaction: A powerful cycloaddition for constructing highly functionalized piperidines.
-
Ring-Closing Metathesis (RCM): A modern approach for the synthesis of unsaturated piperidine derivatives.
-
Pictet-Spengler Reaction: A classic method for the synthesis of tetrahydroisoquinoline and related piperidine structures.
Each section will provide a theoretical background, a summary of quantitative data in tabular form, a detailed experimental protocol for a representative reaction, and a workflow visualization in the DOT language.
I. Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is one of the most direct and atom-economical methods for the synthesis of the piperidine scaffold.[3][9] This reaction involves the reduction of the aromatic pyridine ring to its saturated piperidine analogue. While conceptually simple, the hydrogenation of pyridines can be challenging due to the high stability of the aromatic ring and the potential for the nitrogen atom to poison the catalyst.
A variety of catalysts, both heterogeneous and homogeneous, have been developed to address these challenges. Precious metal catalysts, such as platinum, palladium, rhodium, and ruthenium, are highly effective.[1][9] The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity, particularly when other reducible functional groups are present in the pyridine substrate.[6][9]
Data Presentation: Catalytic Hydrogenation of Pyridine Derivatives
| Entry | Pyridine Substrate | Catalyst | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | Citation |
| 1 | Pyridine | 10% Pd/C | Water/Dichloromethane | 30 | 6 | 0.7 | >99 (conversion) | [9] |
| 2 | 4-Pyridinecarbonitrile | 10% Pd/C | Water | 30 | 6 | 4.5 | 99 | [9] |
| 3 | 3-Pyridinecarbonitrile | 10% Pd/C | Water/Dichloromethane | 50 | 6 | 4.5 | 99 | [9] |
| 4 | Methyl picolinate | [Ir-OMs] (2 mol%) | Methanol | 40 | 5 | 16 | 94 | [6] |
| 5 | N-benzyl-2-methylpyridinium bromide | [CpRhCl2]2 (0.05 mol%) | HCOOH-Et3N | 40 | N/A | 24 | 94 | [1] |
| 6 | 4-Phenylpyridine | [CpRhCl2]2 (0.0125 mol%) | HCOOH-Et3N | 40 | N/A | 24 | 97 | [1] |
Experimental Protocol: Hydrogenation of 4-Pyridinecarbonitrile using Pd/C
This protocol is adapted from the procedure described by Kegl et al.[9]
Materials:
-
4-Pyridinecarbonitrile (1.00 g, 9.61 mmol)
-
10% Palladium on carbon (Pd/C) catalyst (0.30 g)
-
Sulfuric acid (0.5 M aqueous solution, 19.2 mL)
-
Deionized water
-
Dichloromethane
-
High-pressure autoclave reactor equipped with a magnetic stirrer
Procedure:
-
Reactor Setup: In a glass liner of a high-pressure autoclave, dissolve 4-pyridinecarbonitrile (1.00 g) in a mixture of deionized water and dichloromethane.
-
Acidification: Add the 0.5 M aqueous sulfuric acid solution to the reaction mixture.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Reaction Execution:
-
Seal the autoclave and purge it several times with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to 6 bar.
-
Begin vigorous stirring and maintain the reaction temperature at 30°C.
-
Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 4.5 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Separate the aqueous and organic layers of the filtrate.
-
Wash the organic layer with deionized water.
-
Combine the aqueous layers and neutralize with a suitable base (e.g., NaOH solution) to pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine all organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the desired piperidine-4-carbonitrile.
-
Visualization: General Workflow for Catalytic Hydrogenation
Caption: General experimental workflow for catalytic hydrogenation.
II. Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of substituted piperidines. This reaction typically involves the condensation of a dicarbonyl compound with a primary amine, followed by in situ reduction of the resulting iminium ion intermediates to form the piperidine ring.[10][11] Alternatively, a pre-formed piperidone can be reacted with an amine or an aldehyde/ketone with piperidine itself to introduce substituents on the nitrogen or at other positions of the ring.[12][13]
A key advantage of this methodology is the ability to construct the piperidine ring and introduce diversity in a single step.[10] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) being common choices due to their mildness and selectivity.[12][14] Borane-pyridine complex (BAP) has also been shown to be an effective and less toxic alternative to cyanide-based reagents.[12]
Data Presentation: Synthesis of N-Substituted Piperidines via Reductive Amination
| Entry | Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Citation |
| 1 | Benzaldehyde | Piperidine | Borane-Pyridine | Ethanol | 95 | [12] |
| 2 | 4-Nitrobenzaldehyde | Piperidine | Borane-Pyridine | Ethanol | 75 | [12] |
| 3 | Cinnamaldehyde | Piperidine | Borane-Pyridine | Ethanol | 89 | [12] |
| 4 | N-Boc-4-piperidinone | Aniline | Sodium triacetoxyborohydride (STAB) | Dichloromethane | Not specified | [14] |
| 5 | Dicarbonyl Substrate | (R)-(+)-α-Methylbenzylamine | Sodium cyanoborohydride | Dichloromethane/Acetic Acid | 20 | [15] |
| 6 | N-Boc-4-piperidinone | 3,4-Dichloroaniline | Sodium triacetoxyborohydride (STAB) | Not specified | Not specified | [13] |
Experimental Protocol: Reductive Amination of N-Boc-4-Piperidinone with Aniline
This protocol is adapted from the procedure described by DeRuiter and Holston.[14]
Materials:
-
N-Boc-4-piperidinone (2.00 g, 10.04 mmol)
-
Aniline (1.03 g, 11.04 mmol)
-
Acetic acid (0.60 g, 10.04 mmol)
-
Sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol)
-
Dichloromethane (DCM)
-
2M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Dissolve N-Boc-4-piperidinone, aniline, and acetic acid in dichloromethane in a round-bottom flask. Cool the mixture in an ice bath.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) portion-wise to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up:
-
Dilute the reaction mixture with 15 mL of 2M aqueous NaOH and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, shake, and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined organic solution with anhydrous sodium sulfate, filter, and evaporate the volatiles to obtain the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
-
Further purification can be achieved by column chromatography if necessary.
-
Visualization: Reductive Amination Workflow
Caption: General workflow for reductive amination.
III. Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the stereoselective synthesis of highly functionalized piperidine derivatives.[16] This cycloaddition reaction involves the [4+2] cycloaddition of an azadiene with a dienophile, or more commonly, a diene with an imine, to construct the six-membered ring in a single step. The reaction can be catalyzed by Lewis acids or Brønsted acids, and organocatalytic variants have also been developed.[16][17]
The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, depending on the nature of the reactants and catalysts.[16] This methodology provides a convergent and efficient route to complex piperidine scaffolds with good control over stereochemistry.
Data Presentation: Aza-Diels-Alder Reactions for Piperidine Synthesis
Quantitative data for aza-Diels-Alder reactions leading to piperidines is often presented in the context of specific, complex synthetic schemes. Below is a representative table of conditions, though yields are highly substrate-dependent.
| Entry | Diene | Imine | Catalyst/Promoter | Solvent | Temp. (°C) | Yield (%) | Citation |
| 1 | Danishefsky's diene | N-Benzylideneaniline | ZnCl2 | THF | Room Temp | 85 | [16] (Representative) |
| 2 | Brassard's diene | Various imines | BF3·OEt2 | Dichloromethane | -78 to RT | 60-90 | [16] (Representative) |
| 3 | 2-Aza-1,3-butadiene | Styrene | Ferric chloride | Not specified | Not specified | 80 | [18] |
| 4 | Oxygenated dienes | Imines | Lewis Acid/Brønsted Acid | Various | Various | Varies | [16] |
Experimental Protocol: Aza-Diels-Alder Reaction (General Procedure)
This is a generalized protocol, as specific conditions can vary significantly.
Materials:
-
Diene (e.g., Danishefsky's diene)
-
Aldehyde
-
Amine (or pre-formed imine)
-
Lewis Acid catalyst (e.g., ZnCl2, BF3·OEt2)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Imine Formation (if necessary): In a flame-dried flask under an inert atmosphere, dissolve the aldehyde and amine in the anhydrous solvent. Stir at room temperature until imine formation is complete (can be monitored by TLC or NMR).
-
Cycloaddition:
-
Cool the solution containing the imine to the desired temperature (e.g., -78°C or 0°C).
-
Add the Lewis acid catalyst.
-
Slowly add the diene to the reaction mixture.
-
-
Reaction: Stir the reaction at the specified temperature for the required time. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO3 solution).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Visualization: Aza-Diels-Alder Logical Pathway
Caption: Logical pathway for aza-Diels-Alder synthesis.
IV. Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of carbo- and heterocyclic compounds, including piperidines.[19] This reaction, which was the subject of the 2005 Nobel Prize in Chemistry, typically employs well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts) to facilitate the intramolecular cyclization of a diene.[19][20]
The synthesis of piperidines via RCM involves the cyclization of an appropriate acyclic amino-diene precursor. The high functional group tolerance of modern metathesis catalysts allows for the synthesis of complex and highly functionalized piperidine derivatives.[21] The products of RCM are typically unsaturated (tetrahydropyridines), which can be subsequently hydrogenated to afford the corresponding saturated piperidines if desired.
Data Presentation: Piperidine Synthesis via RCM
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 1 | N-Tosyl-diallylamine | Grubbs II (2) | Benzene | Not specified | 1.5-2 | 97 | [21] |
| 2 | N-Allyl-N-(2-methylallyl)tosylamide | Grubbs II (2) | Benzene | Not specified | 1.5-2 | 95 | [21] |
| 3 | N-Allyl-homoallylamine derivative | Grubbs I | Dichloromethane | Reflux | 12 | 85 | [19] (Representative) |
| 4 | N-Acryloylpiperidine derivative | Grubbs I | Dichloromethane | Reflux | 12 | 90 | [19] (Representative) |
Experimental Protocol: RCM of N-Tosyl-diallylamine
This protocol is a representative procedure based on the information from the reviewed literature.[21]
Materials:
-
N-Tosyl-diallylamine
-
Grubbs' second-generation catalyst (G-II)
-
Anhydrous, degassed solvent (e.g., dichloromethane or benzene)
-
Inert atmosphere apparatus
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the N-tosyl-diallylamine substrate in the anhydrous, degassed solvent to a concentration of approximately 0.1 M.
-
Catalyst Addition: Add the Grubbs' second-generation catalyst (2 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 1.5 to 2 hours. Monitor the progress of the reaction by TLC. The formation of the volatile ethylene byproduct can also be an indicator of reaction progress.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyridine derivative.
Visualization: RCM Experimental Workflow
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 8. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 9. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 21. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine: A Potential Therapeutic Agent - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the specific compound 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is limited in publicly available literature. This technical guide consolidates information on structurally related compounds containing the 1,3,4-oxadiazole and piperidine moieties to provide a comprehensive overview of its potential as a therapeutic agent. The presented data and methodologies should be considered representative of this class of compounds.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties. The incorporation of a piperidine ring can further enhance the therapeutic potential by improving pharmacokinetic properties and providing a versatile point for structural modification. This guide explores the potential of this compound as a therapeutic agent by examining the synthesis, biological activities, and mechanisms of action of closely related analogues.
Synthesis
The synthesis of this compound can be conceptually designed based on established methods for 1,3,4-oxadiazole formation. A plausible synthetic route is outlined below.
General Synthetic Pathway
A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acylhydrazide. For the target compound, this would likely involve the reaction of a piperidine-4-carbohydrazide with a methylating agent, followed by cyclization.
Caption: Plausible synthetic route for this compound.
Potential Therapeutic Applications and Mechanism of Action
Based on the activities of related compounds, this compound holds potential in several therapeutic areas.
Carbonic Anhydrase Inhibition
A structurally similar compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), is a potent inhibitor of carbonic anhydrase II (CA-II), with potential applications in treating glaucoma. The 1,3,4-oxadiazole scaffold is a key feature in several carbonic anhydrase inhibitors.
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Hypothesized mechanism of carbonic anhydrase inhibition.
Anticancer Activity
Various 1,3,4-oxadiazole derivatives have demonstrated significant anticancer activity through mechanisms such as inhibition of telomerase, histone deacetylases (HDACs), and tubulin polymerization. The piperidine moiety can be modified to improve selectivity and potency against specific cancer cell lines.
Antimicrobial and Anti-inflammatory Activity
The 1,3,4-oxadiazole nucleus is a common feature in compounds with antimicrobial and anti-inflammatory properties. The mechanism of anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Quantitative Data from Structurally Related Compounds
The following table summarizes pharmacokinetic data from a preclinical study on 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) in rats, which serves as a valuable, albeit indirect, reference.
| Parameter | ODASA | Metabolite M1 | Metabolite M2 |
| Cmax (ng/mL) | 349.85 ± 62.50 | 30.91 ± 6.00 | 2.70 ± 0.62 |
| Half-life (t½, hours) | 46.4 ± 3.8 | 70.0 ± 14.3 | 36.5 ± 15.2 |
| Relative Bioavailability (%) | 81.03 | - | - |
| Data from ocular administration in Wistar rats. | |||
| M1: 4-[5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl]-benzenesulfonamide | |||
| M2: N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide |
Experimental Protocols
The following are representative experimental protocols based on studies of related 1,3,4-oxadiazole derivatives.
Pharmacokinetic Study in Rats (based on ODASA studies)
-
Animal Model: Male Wistar rats.
-
Drug Administration: Intraperitoneal injection or ocular instillation of a 1% suspension.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 192, 240, and 288 hours) post-administration.
-
Sample Preparation: Plasma is separated by centrifugation and stabilized with an antioxidant like ascorbic acid.
-
Analytical Method: Quantification of the parent compound and its metabolites is performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, t½, AUC) are calculated using appropriate software.
Experimental Workflow: Pharmacokinetic Analysis
Caption: Workflow for a typical preclinical pharmacokinetic study.
In Vitro Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XIII) and a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Assay Principle: The assay measures the enzymatic activity of CA by monitoring the hydrolysis of the substrate, which results in a colorimetric change.
-
Procedure: The enzyme is incubated with varying
Spectroscopic Analysis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel heterocyclic compound, 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine. The elucidation of the chemical structure and purity of this molecule is paramount for its potential applications in drug discovery and development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with standardized experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound based on the analysis of its constituent chemical moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | m | 1H | H-4 (piperidine) |
| ~3.0 - 3.2 | m | 2H | H-2e, H-6e (piperidine) |
| ~2.6 - 2.8 | m | 2H | H-2a, H-6a (piperidine) |
| ~2.5 | s | 3H | -CH₃ (oxadiazole) |
| ~2.0 - 2.2 | m | 2H | H-3e, H-5e (piperidine) |
| ~1.7 - 1.9 | m | 2H | H-3a, H-5a (piperidine) |
| ~1.5 - 1.7 | br s | 1H | NH (piperidine) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=N (oxadiazole) |
| ~162 | C-O (oxadiazole) |
| ~45 - 50 | C-2, C-6 (piperidine) |
| ~40 - 45 | C-4 (piperidine) |
| ~30 - 35 | C-3, C-5 (piperidine) |
| ~11 | -CH₃ (oxadiazole) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch (piperidine) |
| ~2950 - 2800 | Strong | C-H Stretch (aliphatic) |
| ~1640 | Medium | C=N Stretch (oxadiazole) |
| ~1560 | Medium | N=N Stretch (oxadiazole ring) |
| ~1240 | Strong | C-O-C Stretch (oxadiazole ring) |
| ~1100 | Strong | C-N Stretch (piperidine) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 181 | High | [M]⁺ (Molecular Ion) |
| 166 | Moderate | [M - CH₃]⁺ |
| 97 | High | [Piperidine-4-yl-C≡N]⁺ |
| 84 | High | [Piperidine]⁺ |
| 42 | Moderate | [CH₃-C≡N]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a glass wool plug into a 5 mm NMR tube.[1]
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer.[2] A standard one-pulse sequence is used with a 30-degree pulse angle and a relaxation delay of 1 second. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[3][4]
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz.[2] A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon atom. A longer relaxation delay (2-5 seconds) is used to ensure accurate integration if quantitative analysis is required.[5][6]
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[7] Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a thin, transparent disk.[8]
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.[9] A background spectrum of the empty ATR crystal or a blank KBr pellet is first collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[10][11]
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile samples. For GC-MS analysis, a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate is injected into the GC.[12]
Ionization and Analysis: Electron Ionization (EI) is typically used with an electron energy of 70 eV.[13] The resulting ions are then separated by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, based on their mass-to-charge ratio (m/z).[14][15] The detector records the abundance of each ion.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical connections in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
Caption: Logical relationship of spectroscopic data for structure elucidation.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. mmrc.caltech.edu [mmrc.caltech.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mit.edu [web.mit.edu]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. Introduction to Mass Spectrometry | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fiveable.me [fiveable.me]
- 15. quora.com [quora.com]
Exploring the Chemical Space of 1,3,4-Oxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which has garnered significant attention in medicinal chemistry.[1][2] Derivatives of this scaffold exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This technical guide provides an in-depth exploration of the chemical space of 1,3,4-oxadiazole derivatives, detailing synthetic methodologies, biological activities with a focus on anticancer and antimicrobial applications, and the signaling pathways they modulate.
Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a cornerstone of exploring their chemical space. Several reliable methods have been established, with the most common being the cyclodehydration of 1,2-diacylhydrazines.[6] Other significant methods include the oxidative cyclization of N-acylhydrazones and one-pot syntheses from carboxylic acids and acid hydrazides.[4][7]
A general synthetic workflow is outlined below:
Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines
This protocol describes a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.
Step 1: Synthesis of Acid Hydrazide
-
A mixture of a substituted benzoic acid (1 equivalent) and ethanol is taken in a round-bottom flask.
-
Concentrated sulfuric acid is added dropwise as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The resulting ester is then treated with hydrazine hydrate (1.2 equivalents) in ethanol and refluxed for 8-12 hours.[8]
-
The solid product, the acid hydrazide, is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of 1,2-Diacylhydrazine
-
The synthesized acid hydrazide (1 equivalent) is dissolved in a suitable solvent like pyridine or dioxane.
-
A substituted aroyl chloride (1 equivalent) is added dropwise to the solution at 0-5 °C.
-
The reaction mixture is stirred at room temperature for 6-8 hours.
-
The precipitated 1,2-diacylhydrazine is filtered, washed with a cold solvent, and dried.
Step 3: Cyclodehydration to form 1,3,4-Oxadiazole
-
The 1,2-diacylhydrazine (1 equivalent) is taken in a round-bottom flask.
-
A dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is added slowly at 0 °C.[6]
-
The reaction mixture is then heated at reflux for 2-4 hours.
-
After cooling, the mixture is poured into crushed ice, and the resulting precipitate is filtered.
-
The crude product is washed with a sodium bicarbonate solution and then with water.
-
The final 2,5-disubstituted-1,3,4-oxadiazole is purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Biological Activities and Structure-Activity Relationships
1,3,4-oxadiazole derivatives are recognized for their broad spectrum of biological activities. The toxophoric -N=C-O- linkage is believed to contribute to their antimicrobial effects by interacting with microbial cell components.[9] Structural modifications at the 2 and 5 positions of the oxadiazole ring significantly influence their biological potency and selectivity.
Anticancer Activity
Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[10][11] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3).[12][13]
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 4h | A549 (Lung Cancer) | <0.14 | [5] |
| 4i | A549 (Lung Cancer) | 1.59 | [5] |
| 4l | A549 (Lung Cancer) | 1.80 | [5] |
| Cisplatin (Standard) | A549 (Lung Cancer) | 4.98 | [5] |
| 3e | MDA-MB-231 (Breast Cancer) | - | [12][14] |
| Compound 13 | HepG2 (Liver Cancer) | More effective than 5-fluorouracil | [10] |
| Compound 15 | SW620 (Colon Adenocarcinoma) | Potent HDAC inhibition | [10] |
| Compounds 7, 8, 9 | - | High VEGFR-2 inhibitory potential | [10] |
Note: A lower IC₅₀ value indicates higher potency.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation, triggers downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, promoting cell proliferation, survival, and metastasis.[7][15] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[16]
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers.[4][17] Upon activation by phosphorylation, STAT3 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis.[18]
Antimicrobial Activity
1,3,4-oxadiazole derivatives have shown promising activity against a range of pathogenic microbes, including bacteria and fungi.[14][18] The presence of different substituents on the aryl rings at the 2 and 5 positions plays a crucial role in determining the antimicrobial spectrum and potency.
Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| OZE-I | S. aureus | 4 - 16 | [17] |
| OZE-II | S. aureus | 4 - 16 | [17] |
| OZE-III | S. aureus | 8 - 32 | [17] |
| 4h | E. faecalis | 62.5 | [9] |
| 4b, 4f, 4g | E. coli | 62.5 | [9] |
| Chloramphenicol (Standard) | P. aeruginosa | 62.5 | [9] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial activity.
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized 1,3,4-oxadiazole derivatives are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours. A control group with DMSO alone is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[19]
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution of Compounds: The 1,3,4-oxadiazole derivatives are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable diversity of biological activities. The synthetic accessibility of this heterocyclic system allows for extensive exploration of its chemical space, leading to the identification of potent and selective therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of novel 1,3,4-oxadiazole derivatives for drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new and effective treatments for a range of diseases.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. tvarditherapeutics.com [tvarditherapeutics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the acetylation of isonicotinic acid hydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring, and concluding with the reduction of the pyridine moiety to the desired piperidine ring.
Experimental Protocols
Step 1: Synthesis of N'-acetylisonicotinohydrazide
This initial step involves the acylation of isonicotinic acid hydrazide using acetic anhydride.
-
Materials:
-
Isonicotinic acid hydrazide
-
Acetic anhydride
-
Ethanol (optional, as solvent)
-
-
Procedure:
-
In a round-bottomed flask, dissolve isonicotinic acid hydrazide (1 equivalent) in a minimal amount of a suitable solvent like ethanol, or proceed neat.
-
Slowly add acetic anhydride (1.2 equivalents) to the solution while stirring.[1]
-
The reaction is typically exothermic. Maintain the temperature at room temperature.
-
Stir the mixture for the appropriate time until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). Reaction times are often short, in the range of 5-15 minutes.[1]
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Wash the crude product with cold water or ether to remove any unreacted acetic anhydride and acetic acid.[1][2]
-
Dry the resulting white solid to obtain N'-acetylisonicotinohydrazide. Further purification can be achieved by recrystallization from ethanol.[2]
-
Step 2: Synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
The second step is the cyclodehydration of N'-acetylisonicotinohydrazide to form the 1,3,4-oxadiazole ring using phosphorus oxychloride.
-
Materials:
-
N'-acetylisonicotinohydrazide
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, carefully add N'-acetylisonicotinohydrazide (1 equivalent) to an excess of phosphorus oxychloride (e.g., 5 mL per 1 M of hydrazide).[3]
-
Heat the reaction mixture to reflux for 6-7 hours.[3]
-
After reflux, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry it thoroughly.
-
The crude 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 3: Synthesis of this compound
The final step is the catalytic hydrogenation of the pyridine ring to a piperidine ring.
-
Materials:
-
4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine
-
Platinum(IV) oxide (PtO₂) catalyst
-
Glacial acetic acid
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine (1 equivalent) in glacial acetic acid.[4][5]
-
Add the Platinum(IV) oxide catalyst to the solution. The catalyst loading is typically around 5 mol%.
-
Seal the vessel and purge it with an inert gas, such as nitrogen, before introducing hydrogen gas.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for several hours (e.g., 16 hours) until the reaction is complete, as monitored by TLC or other analytical techniques.
-
After the reaction, carefully depressurize the vessel and purge with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite.
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base, such as sodium hydroxide or sodium bicarbonate, to a pH greater than 7.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by column chromatography or recrystallization.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Typical Yield |
| 1 | N'-acetylisonicotinohydrazide | Isonicotinic acid hydrazide | Acetic anhydride | Good to Excellent[1] |
| 2 | 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | N'-acetylisonicotinohydrazide | Phosphorus oxychloride (POCl₃) | Good |
| 3 | This compound | 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | Platinum(IV) oxide (PtO₂), Hydrogen (H₂) | 28-96%[4] |
Mandatory Visualization
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterocycle 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is a member of the oxadiazole class of compounds, which has garnered significant interest in medicinal chemistry due to a wide range of biological activities.[1] Derivatives of the closely related 4-(1,2,4-oxadiazol-5-yl)piperidine core structure have been identified as a novel class of tubulin polymerization inhibitors.[2][3] These compounds interfere with microtubule dynamics, a critical process for cell division, making them promising candidates for anticancer drug discovery.[4]
This document provides detailed application notes for the use of this compound in high-throughput screening (HTS) campaigns, with a focus on its potential as a tubulin polymerization inhibitor. A comprehensive protocol for a fluorescence-based in vitro tubulin polymerization assay suitable for HTS is also provided.
Mechanism of Action: Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[4] Tubulin polymerization inhibitors disrupt this process by binding to tubulin subunits, which in turn prevents their assembly into microtubules.[4] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[4]
Below is a diagram illustrating the signaling pathway initiated by the inhibition of tubulin polymerization.
Caption: Signaling pathway of a tubulin polymerization inhibitor.
Data Presentation: Antiproliferative and Tubulin Inhibition Activity
The following table summarizes representative quantitative data for structurally related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrating their potential as tubulin polymerization inhibitors.[2] This data can serve as a benchmark for evaluating the activity of this compound.
| Compound ID | Antiproliferative Activity (DU-145 cells, GI₅₀) | Tubulin Polymerization Inhibition (IC₅₀) |
| 8g | 0.4 µM | Not Reported |
| 8o | 0.9 µM | Not Reported |
| 11b | 0.6 µM | Not Reported |
| 11d | 0.7 µM | Not Reported |
| 2 | Not Reported | 3.0 ± 0.1 µM |
| 12a | 120 nM | Not Reported |
High-Throughput Screening Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol describes a fluorescence-based in vitro assay to screen for inhibitors of tubulin polymerization, suitable for a 96- or 384-well plate format. The assay monitors the assembly of purified tubulin into microtubules using a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[5]
Materials and Reagents:
-
Tubulin (≥99% pure, bovine or porcine)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter dye for tubulin polymerization (e.g., DAPI)
-
Nocodazole (positive control for inhibition)
-
Paclitaxel (positive control for enhancement)
-
Dimethyl sulfoxide (DMSO)
-
Test compound: this compound
-
96-well, black, clear-bottom microplates
-
Microplate reader with temperature control and fluorescence detection capabilities (Excitation: 360 nm, Emission: 450 nm)
Experimental Workflow Diagram:
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental protocols for investigating the anticancer effects of the novel compound 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine. The information is based on the known activities of structurally related 1,3,4-oxadiazole and piperidine derivatives.
Introduction
The 1,3,4-oxadiazole and piperidine moieties are important pharmacophores in the development of new anticancer agents. Derivatives containing these rings have exhibited a wide range of cytotoxic and antiproliferative activities against various cancer cell lines. Structurally similar compounds, such as 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have been identified as potent tubulin inhibitors, suggesting a potential mechanism of action for this compound.[1][2] This document outlines the potential anticancer applications, summarizes key quantitative data from related compounds, and provides detailed protocols for experimental validation.
Potential Anticancer Applications
Based on the activities of analogous compounds, this compound is a promising candidate for investigation against a variety of cancers, including but not limited to:
-
Prostate Cancer
-
Breast Cancer
-
Lung Cancer
-
Colon Cancer
-
Leukemia
-
Gastric Cancer
-
Liver Cancer
Data Presentation: Anticancer Activity of Structurally Related Compounds
The following tables summarize the in vitro anticancer activities of various 1,3,4-oxadiazole and piperidine derivatives against several human cancer cell lines. This data provides a reference for the expected potency of this compound.
Table 1: Cytotoxic Activity of 1,3,4-Oxadiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 2,5-disubstituted-1,3,4-oxadiazole | SGC-7901 (Gastric) | 1.61 ± 0.06 | [3] |
| 2,5-disubstituted-1,3,4-oxadiazole | SGC-7901 (Gastric) | 2.56 ± 0.11 | [3] |
| 1,3,4-oxadiazole derivative | HepG2 (Liver) | 7.21 | [3] |
| 1,3,4-oxadiazole derivative | HepG2 (Liver) | 8.54 | [3] |
| AMK OX-8 | A549 (Lung) | 25.04 | [4] |
| AMK OX-9 | A549 (Lung) | 20.73 | [4] |
| AMK OX-12 | A549 (Lung) | 41.92 | [4] |
| AMK OX-8 | HeLa (Cervical) | 35.29 | [4] |
| AMK OX-10 | HeLa (Cervical) | 5.34 | [4] |
| AMK OX-12 | HeLa (Cervical) | 32.91 | [4] |
Table 2: Antiproliferative Activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide Derivatives
| Compound | Cancer Cell Line | GI50 (nM) | Reference |
| 12a | DU-145 (Prostate) | 120 | [1] |
| 1 | DU-145 (Prostate) | >2000 | [1] |
| 2 | DU-145 (Prostate) | >2000 | [1] |
| 3 | DU-145 (Prostate) | >2000 | [1] |
Proposed Mechanism of Action and Signaling Pathways
Based on the activity of closely related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a primary proposed mechanism of action for this compound is the inhibition of tubulin polymerization .[1][2] Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Caption: Proposed mechanism of action via tubulin inhibition.
Further investigation into other potential signaling pathways, such as those involving Focal Adhesion Kinase (FAK), which has been implicated for other phenylpiperazine 1,3,4-oxadiazole derivatives, is also warranted.[5]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic potential of the compound.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Ethanol (70%, ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis induced by the compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. The provided application notes and protocols offer a framework for the systematic evaluation of its efficacy and mechanism of action in various cancer cell lines. The anticipated tubulin-destabilizing activity, coupled with the potential for inducing cell cycle arrest and apoptosis, makes this compound a high-priority candidate for further preclinical investigation.
References
- 1. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Antimicrobial Assay of 1,3,4-Oxadiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3] Derivatives of 1,3,4-oxadiazole have demonstrated efficacy against a range of pathogenic bacteria and fungi, making them a subject of intensive research in the quest for novel anti-infective agents.[1][4] These compounds can exhibit bactericidal or fungicidal properties by targeting essential microbial pathways.[5][6][7] This document provides detailed protocols for assessing the antimicrobial activity of 1,3,4-oxadiazole compounds, guidance on data presentation, and visualizations to aid in understanding the experimental workflows and potential mechanisms of action.
Data Presentation: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
The following tables summarize the reported Minimum Inhibitory Concentrations (MICs) of various 1,3,4-oxadiazole derivatives against selected microbial strains. These values are crucial for comparing the potency of different compounds.
Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli | Reference |
| OZE-I | 4–16 | Not Reported | Not Reported | [5] |
| OZE-II | 4–16 | Not Reported | Not Reported | [5] |
| OZE-III | 8–32 | Not Reported | Not Reported | [5] |
| Derivative 13b | Not Reported | Moderate Activity | Moderate Activity | [8] |
| Quinolone Hybrid 1 | Strong Activity | Strong Activity | Not Reported | [1] |
Table 2: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus fumigatus | Reference |
| LMM5 | 32 | Not Reported | [9][10] |
| LMM6 | 8–32 | Not Reported | [6][11] |
| LMM11 | 32 | Not Reported | [9][10] |
| Triazole Hybrid 45a | ≤ 0.125 | Not Reported | [1] |
| Thiazole Hybrid 48a/b | Not Reported | Strong Activity | [1] |
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of antimicrobial activity. The following are detailed methodologies for commonly used assays, adapted for the screening of 1,3,4-oxadiazole compounds, with references to Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13][14][15][16]
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]
Materials:
-
Test 1,3,4-oxadiazole compounds
-
96-well microtiter plates[17]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[5][19]
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard[20]
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the 1,3,4-oxadiazole compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Preparation of Inoculum:
-
From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[20]
-
Dilute the standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform twofold serial dilutions by transferring 100 µL from each well to the next, from column 1 to column 10.[21] Discard 100 µL from column 10.
-
Column 11 serves as the growth control (inoculum without compound), and column 12 as the sterility control (broth only).[17]
-
-
Inoculation: Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria[5] and 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[17]
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to antimicrobial agents.[22][23][24]
Materials:
-
Test 1,3,4-oxadiazole compounds
-
Sterile paper disks (6 mm diameter)[20]
-
Mueller-Hinton Agar (MHA) plates[20]
-
Bacterial strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard[20]
-
Sterile cotton swabs[20]
-
Sterile forceps
-
Incubator
Procedure:
-
Preparation of Antimicrobial Disks:
-
Dissolve the 1,3,4-oxadiazole compound in a suitable volatile solvent.
-
Impregnate sterile paper disks with a known amount of the compound solution.
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[20]
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure uniform growth.[24]
-
-
Application of Disks:
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[23]
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.[20]
Protocol 3: Agar Well Diffusion Assay
This method is another variation for preliminary screening of antimicrobial activity.[25][26]
Materials:
-
Test 1,3,4-oxadiazole compounds
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cork borer (6-8 mm diameter)
-
Sterile micropipette tips
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum as previously described.
-
Inoculation of Agar Plate: Spread the inoculum evenly over the surface of the MHA plate.
-
Cutting Wells: Use a sterile cork borer to cut wells in the agar.[26]
-
Addition of Compound: Add a specific volume (e.g., 50-100 µL) of the 1,3,4-oxadiazole compound solution (dissolved in a suitable solvent) into each well.[26] A well with the solvent alone should be included as a negative control.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at a low temperature to permit diffusion of the compound into the agar.
-
Incubation: Incubate the plates under appropriate conditions (temperature and duration) for the test microorganism.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
1,3,4-Oxadiazole derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.[4] For instance, some derivatives are known to target fungal lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, or bacterial DNA gyrase.[1] Another proposed mechanism involves the inhibition of thioredoxin reductase, affecting the redox balance within the microbial cell.[6][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 4. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans [mdpi.com]
- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmspr.in [ijmspr.in]
- 9. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 10. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. goums.ac.ir [goums.ac.ir]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. darvashco.com [darvashco.com]
- 16. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 19. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. jocpr.com [jocpr.com]
Application Notes and Protocols for 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Derivatives of 1,3,4-oxadiazole and piperidine are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, some oxadiazole-containing compounds have been identified as tubulin inhibitors, leading to antiproliferative effects. Given the structural motifs present in this compound, it is prudent to investigate its potential as a therapeutic agent, starting with its effects on cell viability and proliferation.
This document provides a detailed protocol for a primary cell-based screening assay to evaluate the cytotoxic and antiproliferative effects of this compound. The Resazurin Cell Viability Assay is selected for this purpose due to its sensitivity, simplicity, and compatibility with high-throughput screening. This assay measures the metabolic activity of viable cells, providing a quantitative measure of cell health in response to the test compound.[1][2]
Principle of the Resazurin Assay
The Resazurin assay is a colorimetric and fluorometric method used to quantify viable cells.[2] The key component, resazurin (a blue and non-fluorescent dye), is reduced by mitochondrial dehydrogenases in metabolically active cells to the highly fluorescent pink product, resorufin.[1][2] The amount of resorufin produced is directly proportional to the number of viable cells.[1] This conversion can be measured by monitoring either the fluorescence or absorbance of the cell culture medium.
Potential Applications
The protocol described herein can be utilized for:
-
Primary screening: To determine if this compound exhibits cytotoxic or antiproliferative activity against a selected cell line.
-
Dose-response analysis: To calculate the half-maximal inhibitory concentration (IC50) of the compound, which is a key parameter for quantifying its potency.
-
Comparative studies: To compare the cytotoxic effects of the compound across different cell lines.
-
Mechanism of action studies: As a foundational assay to guide further investigations into the specific cellular pathways affected by the compound if significant activity is observed.
Experimental Protocols
Cell Line for Initial Screening
-
Cell Line: A549 (Human lung carcinoma cell line). This is a widely used and well-characterized cell line for initial cytotoxicity screening.[3][4]
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.[3]
Materials
-
This compound (stock solution in DMSO)
-
A549 cells
-
F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well clear-bottom black plates
-
Serological pipettes
-
Micropipettes and sterile tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (fluorescence or absorbance)
Protocol: Resazurin Cell Viability Assay
-
Cell Seeding:
-
Culture A549 cells until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin). Also include wells with medium only for blank measurements.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
Resazurin Incubation and Measurement:
-
Prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize it.[5]
-
After the treatment period, add 20 µL of the resazurin solution to each well (including controls).[5]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[5] Alternatively, absorbance can be measured at 570 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism) by fitting the data to a four-parameter logistic equation.[6][7]
-
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Cytotoxic Effects of this compound on A549 Cells
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.3 |
| 10 | 52.1 ± 4.9 |
| 50 | 15.3 ± 3.2 |
| 100 | 5.8 ± 2.1 |
| IC50 (µM) | [Calculated Value] |
Mandatory Visualizations
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labbox.es [labbox.es]
- 3. A549 Cell Subculture Protocol [a549.com]
- 4. reprocell.com [reprocell.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for the Quantification of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine in Biological Samples
Introduction
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine in biological matrices such as plasma and urine. The methodologies described are primarily based on High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity for bioanalytical applications. While specific validated methods for this compound are not extensively published, the protocols outlined here are adapted from validated methods for structurally similar oxadiazole-containing compounds, particularly 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide (ODASA).[1][2][3][4][5] These notes are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and metabolism studies.
Recommended Analytical Technique: HPLC-MS/MS
For the quantification of this compound in complex biological samples, HPLC-MS/MS is the recommended technique due to its superior sensitivity, specificity, and wide dynamic range compared to other methods like HPLC-UV.[6][7] The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer ensures high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from endogenous matrix components.[7]
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by HPLC-MS/MS
This protocol details the steps for sample preparation, chromatographic separation, and mass spectrometric detection of the target analyte in plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.[8]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.[8]
2. HPLC Conditions
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A Kinetex Phenyl Hexyl column (50 x 4.6 mm, 2.6 µm) is a suitable choice based on methods for similar compounds.[1][2] A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) can also be considered.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[7]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
Ion Transitions: These must be optimized by infusing a standard solution of this compound and the internal standard into the mass spectrometer. The protonated molecular ion [M+H]+ will be selected as the precursor ion, and the most stable and abundant fragment ions will be chosen as product ions.
-
Typical MS Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Protocol 2: Method Validation
A full validation of the analytical method should be performed according to regulatory guidelines (e.g., ICH guidelines) to ensure its reliability.[6][9] Key validation parameters are summarized in the table below.
Data Presentation
Table 1: Summary of HPLC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| Biological Matrix | Plasma, Urine |
| HPLC Column | Kinetex Phenyl Hexyl (50 x 4.6 mm, 2.6 µm)[1][2] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Elution Type | Gradient |
| Ionization Mode | ESI Positive |
| Detection Mode | MRM |
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | e.g., 1 - 1000 ng/mL |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Mean recovery of 85-115% (80-120% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; RSD ≤ 20% |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible across the concentration range. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Freeze-thaw, short-term, long-term, and post-preparative stability within ±15% of nominal concentrations. |
Visualizations
Caption: Workflow for the bioanalysis of this compound.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 2. View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
- 3. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 4. researchgate.net [researchgate.net]
- 5. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of the compound 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine. The protocols are based on established methodologies for similar 1,3,4-oxadiazole and piperidine-containing molecules and are intended to be adapted to specific research questions.
Introduction
The 1,3,4-oxadiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3] Derivatives containing this ring system have been investigated for their anti-inflammatory, anticonvulsant, anticancer, neuroprotective, and antimicrobial properties.[2][3][4][5] The piperidine ring is a highly privileged scaffold in drug discovery, known to enhance druggability, improve pharmacokinetic properties, and provide a handle for modulating biological activity.[6][7][8] The combination of these two moieties in this compound suggests its potential as a therapeutic agent.
This document outlines protocols for preliminary in vivo screening, including acute toxicity, and suggests experimental designs for evaluating its potential anti-inflammatory and anticonvulsant activities, two common therapeutic areas for this class of compounds.
Preclinical In Vivo Experimental Design
A tiered approach is recommended for the in vivo evaluation of this compound, starting with safety and tolerability, followed by pharmacokinetic profiling and efficacy studies in relevant disease models.
Acute Oral Toxicity Study (OECD Guideline 425)
Objective: To determine the acute oral toxicity and estimate the median lethal dose (LD50) of the compound. This initial study is crucial for establishing a safe dose range for subsequent efficacy studies.[1][9]
Protocol:
-
Animal Model: Wistar rats or Swiss albino mice (both sexes, 8-12 weeks old).
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Allow a minimum of 5 days for acclimatization before the experiment.
-
Dosing:
-
Administer the compound orally (p.o.) via gavage.
-
Start with a limit dose of 2000 mg/kg body weight.[1][9][10] The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
A stepwise procedure is used where a single animal is dosed. The outcome for this animal will determine the dose for the next animal.
-
-
Observations:
-
Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, surviving animals are euthanized, and a gross necropsy is performed.
Data Presentation:
| Parameter | Observation |
| LD50 (mg/kg) | |
| Clinical Signs of Toxicity | (e.g., sedation, hyperactivity, convulsions) |
| Body Weight Change (%) | |
| Gross Necropsy Findings |
Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of the piperidine moiety may influence these properties.[6]
Protocol:
-
Animal Model: Wistar rats with jugular vein cannulation for serial blood sampling.
-
Dosing:
-
Administer a single dose of the compound intravenously (i.v.) and orally (p.o.) to different groups of animals. A typical dose might be 10 mg/kg for i.v. and 20 mg/kg for p.o., but this should be guided by the toxicity data.[11]
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.
-
Data Presentation:
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | - | |
| Tmax (h) | - | |
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | - |
Efficacy Studies
Based on the known activities of 1,3,4-oxadiazole derivatives, the following efficacy models are proposed.
Objective: To evaluate the in vivo anti-inflammatory activity of the compound. Many oxadiazole derivatives have shown potent anti-inflammatory effects, often linked to COX-2 inhibition.[5][12][13]
Protocol:
-
Animal Model: Wistar rats.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2: Positive control (e.g., Diclofenac sodium, 10 mg/kg, p.o.)
-
Group 3-5: Test compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally 1 hour before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Positive Control | 10 | ||
| Test Compound | 25 | ||
| Test Compound | 50 | ||
| Test Compound | 100 |
Objective: To assess the anticonvulsant potential of the compound. Several 1,3,4-oxadiazole derivatives have demonstrated anticonvulsant properties.[2][14]
Protocol:
-
Animal Model: Swiss albino mice.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Positive control (e.g., Phenytoin for MES, Diazepam for scPTZ)
-
Group 3-5: Test compound at different doses.
-
-
Procedure (MES Test):
-
Administer the vehicle, positive control, or test compound intraperitoneally (i.p.) 30 minutes before the test.
-
Deliver an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase.
-
-
Procedure (scPTZ Test):
-
Administer the vehicle, positive control, or test compound i.p. 30 minutes before the test.
-
Inject pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic convulsions and mortality for 30 minutes.
-
-
Endpoint:
-
MES: Percentage of animals protected from tonic hind limb extension.
-
scPTZ: Latency to the first convulsion and percentage of animals protected from seizures and death.
-
Data Presentation:
MES Test
| Treatment Group | Dose (mg/kg) | Number of Animals Protected / Total | % Protection |
|---|---|---|---|
| Vehicle Control | - | ||
| Positive Control |
| Test Compound | | | |
scPTZ Test
| Treatment Group | Dose (mg/kg) | Latency to Convulsions (s) | % Protection from Seizures |
|---|---|---|---|
| Vehicle Control | - | ||
| Positive Control |
| Test Compound | | | |
Visualization of Workflows and Pathways
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for the in vivo evaluation of the target compound.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.
Logical Relationship for Potential Anticonvulsant Mechanisms
Caption: Hypothesized anticonvulsant mechanism of action.
References
- 1. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Scale-Up Synthesis and Preclinical Evaluation of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutic agents requires robust and scalable synthetic routes to supply sufficient quantities of the target compound for preclinical evaluation. The 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine scaffold is of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a privileged heterocyclic moiety known for its metabolic stability and diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Similarly, the piperidine ring is a common fragment in many approved drugs, valued for its ability to improve physicochemical properties and interact with biological targets.[4]
This document provides a detailed protocol for the scale-up synthesis of this compound. The described synthetic strategy is designed for efficiency and scalability. Additionally, a standard protocol for an initial preclinical safety assessment—an acute oral toxicity study—is provided to guide the early-stage evaluation of the synthesized compound.
Part 1: Scale-Up Synthesis Protocol
The synthesis is designed as a three-step process starting from commercially available N-Boc-piperidine-4-carboxylic acid. The use of a Boc protecting group ensures clean reactions and simplifies purification, which is critical for large-scale production.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Detailed Methodologies
Step 1: Synthesis of tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
-
Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add N-Boc-piperidine-4-carboxylic acid (1.0 kg, 4.36 mol) and N,N-Dimethylformamide (DMF, 5 L).
-
Activation: Cool the mixture to 0-5 °C. Add 1-Hydroxybenzotriazole (HOBt, 0.65 kg, 4.80 mol) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 0.92 kg, 4.80 mol) portion-wise, maintaining the internal temperature below 10 °C.
-
Coupling: Add N,N-Diisopropylethylamine (DIPEA, 1.70 L, 9.77 mol) dropwise over 1 hour. Stir the reaction mixture at 0-5 °C for 1 hour.
-
Hydrazinolysis: Add hydrazine hydrate (0.44 L, 9.16 mol) dropwise while maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by slowly adding 10 L of cold water. A white precipitate will form. Stir for 1 hour.
-
Isolation: Filter the solid product, wash with water (3 x 2 L), and dry under vacuum at 50 °C to a constant weight.
Step 2: Synthesis of tert-butyl this compound-1-carboxylate
-
Setup: Charge the dried N-Boc-piperidine-4-carbohydrazide (from Step 1, ~4.36 mol theoretical) and triethyl orthoacetate (2.83 kg, 17.44 mol) into the 20 L reactor.
-
Cyclization: Heat the mixture to reflux (approx. 140-145 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is a variation of a known method for forming 5-methyl-1,3,4-oxadiazoles from hydrazides.[5]
-
Work-up: After completion, cool the reaction mixture to room temperature. Distill off the excess triethyl orthoacetate and ethanol byproduct under reduced pressure.
-
Purification: The resulting crude oil can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or used directly in the next step if purity is >90%.
Step 3: Synthesis of this compound
-
Setup: Dissolve the crude product from Step 2 (~4.36 mol theoretical) in Dichloromethane (DCM, 8 L) in the 20 L reactor and cool to 0-5 °C.
-
Deprotection: Slowly add Trifluoroacetic Acid (TFA, 3.36 L, 43.6 mol) dropwise, keeping the temperature below 15 °C.
-
Reaction: Remove the cooling bath and stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add 10 L of DCM and basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~9-10.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 L). Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexane).
Data Summary: Synthesis
| Parameter | Step 1 | Step 2 | Step 3 (Final Product) |
| Starting Material | N-Boc-piperidine-4-carboxylic acid | N-Boc-piperidine-4-carbohydrazide | Boc-protected Oxadiazole |
| Quantity (Input) | 1.0 kg | ~1.06 kg (Theoretical) | ~1.17 kg (Theoretical) |
| Product M.W. | 243.3 g/mol | 269.3 g/mol | 181.2 g/mol |
| Yield (Actual) | 980 g (92%) | 1.02 kg (87%) | 695 g (88%) |
| Overall Yield | - | - | ~71% |
| Purity (HPLC) | >98% | >95% | >99% |
| Appearance | White Solid | Off-white Solid | White Crystalline Solid |
| MS (ESI+) m/z | 244.2 [M+H]⁺ | 270.2 [M+H]⁺ | 182.1 [M+H]⁺ |
Part 2: Preclinical Protocol - Acute Oral Toxicity Study
This protocol is based on the OECD 423 guideline for the acute oral toxicity class method. It is a stepwise procedure using a minimal number of animals to estimate the acute toxicity and identify the dose range for subsequent studies.[6]
Experimental Workflow: Acute Toxicity Study
Caption: Workflow for an acute oral toxicity study (OECD 423).
Detailed Methodology
-
Test System:
-
Species: Rat (e.g., Wistar or Sprague-Dawley), female. Females are often used as they tend to be slightly more sensitive.
-
Age: Young adults (8-12 weeks old).
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Access to standard chow and water is ad libitum, except for pre-dosing fasting.
-
-
Dose Formulation:
-
The test substance, this compound, is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
The formulation should be prepared fresh daily and its stability and homogeneity confirmed.
-
-
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study begins.
-
Fasting: Food is withheld overnight prior to dosing. Water remains available.
-
Dosing: A single dose is administered to a group of 3 fasted female rats by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. A starting dose of 300 mg/kg is common if there is no prior information on toxicity.
-
Post-Dosing: Food is provided again 3-4 hours after dosing.
-
-
Observations:
-
Frequency: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic, and CNS effects) frequently on the day of dosing (e.g., at 30 min, 1, 2, 4, and 6 hours post-dose) and daily thereafter for a total of 14 days.[7]
-
Body Weight: Individual animal weights are recorded just before dosing and at least weekly thereafter.
-
Mortality: The number of animals that die during the study is recorded.
-
-
Endpoint and Analysis:
-
At the end of the 14-day observation period, all surviving animals are euthanized.
-
A gross necropsy is performed on all animals (including those that died during the study) to examine for any macroscopic pathological changes.
-
-
Stepwise Progression:
-
The outcome of the first group determines the next step.
-
If mortality occurs in the first group, the next group is dosed at a lower fixed level.
-
If no mortality occurs, the next group is dosed at a higher fixed level.
-
This process continues until a stopping criterion is met (e.g., mortality is observed, no effects are seen at the highest dose, or clear toxicity signs are noted). The results allow for classification of the substance into a GHS toxicity category.
-
Data Summary: Acute Oral Toxicity (Template)
| Dose Level (mg/kg) | Strain/Sex | No. of Animals | Mortality (Deaths/Total) | Time of Death | Key Clinical Signs Observed |
| 300 | Wistar/F | 3 | 0/3 | N/A | No significant signs observed. |
| 2000 | Wistar/F | 3 | 1/3 | ~6 hours post-dose | Piloerection, lethargy, hunched posture. |
| Follow-up dose | ... | ... | ... | ... | ... |
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmidex.com [pharmidex.com]
- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Assessment of Solubility and Stability for 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3] A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development as a potential therapeutic agent.[4] This document provides detailed protocols for determining the aqueous and organic solvent solubility, as well as the stability profile of this compound under various stress conditions, as recommended by international guidelines.[5][6][7][8]
Solubility Assessment Protocol
The solubility of a compound is a critical determinant of its absorption and bioavailability. This protocol outlines the steps for determining both kinetic and thermodynamic solubility.
Kinetic Solubility Determination (High-Throughput Screening)
This method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[9]
Principle: A concentrated solution of the test compound in DMSO is diluted into an aqueous buffer. The concentration of the compound that remains in solution after a short incubation period is determined, often by nephelometry or UV spectroscopy.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV-based methods)
-
Automated liquid handler (recommended)
-
Plate shaker/incubator
-
Nephelometer or UV/Vis plate reader
-
Filtration apparatus (for direct UV assay)[9]
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[10]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small volume (e.g., 5 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 245 µL) of PBS (pH 7.4).[9] This results in a final DMSO concentration of 2%.
-
Incubation: Cover the plate and shake at room temperature for 1.5 to 2 hours.[10]
-
Measurement (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in nephelometry indicates precipitation. The highest concentration without a significant increase in light scattering is the kinetic solubility.[9]
-
Measurement (Direct UV Assay): Alternatively, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.[9][11]
Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility, which is the true solubility of the compound in a given solvent.[4]
Principle: An excess amount of the solid compound is agitated in a solvent until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[4]
Materials:
-
This compound (solid)
-
Selected aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. Ensure there is undissolved solid present.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the compound using a validated HPLC-UV or LC-MS/MS method.[11]
Data Presentation: Solubility
Summarize the solubility data in the following tables:
Table 1: Kinetic Solubility of this compound
| Method | Solvent System | Temperature (°C) | Kinetic Solubility (µM) |
|---|---|---|---|
| Nephelometry | PBS (pH 7.4) | 25 |
| Direct UV | PBS (pH 7.4) | 25 | |
Table 2: Thermodynamic Solubility of this compound
| Solvent | pH | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Thermodynamic Solubility (µM) |
|---|---|---|---|---|
| 0.1 N HCl | ~1.2 | 25 | ||
| Acetate Buffer | 4.5 | 25 | ||
| Phosphate Buffer | 6.8 | 25 | ||
| Water | ~7.0 | 25 | ||
| PBS | 7.4 | 25 | ||
| Ethanol | N/A | 25 | ||
| Methanol | N/A | 25 |
| Acetonitrile | N/A | 25 | | |
Stability Assessment Protocol (Forced Degradation)
Forced degradation studies are conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[5][12] The compound is subjected to stress conditions more severe than accelerated stability testing.[5][13] A degradation of 5-20% is generally considered optimal for these studies.[14]
Principle: The compound is exposed to various stress conditions (hydrolytic, oxidative, photolytic, and thermal). The extent of degradation and the formation of degradation products are monitored over time using a stability-indicating analytical method, typically HPLC.[13][15]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Forced degradation reaction vessels (e.g., glass vials)
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)[13]
-
Validated stability-indicating HPLC-UV/DAD or LC-MS/MS method
Procedure:
Preparation of Samples
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
Stress Conditions
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Store at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Store at room temperature and collect samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, and collect samples at various time points.[15]
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.[15] Collect samples at various time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[15] A control sample should be protected from light.
Analysis
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) is essential to ensure that the parent peak is free from any co-eluting degradants.
Data Presentation: Stability
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions (Temp, Duration) | % Assay of Parent Compound | % Degradation | Number of Degradants | RRT of Major Degradant(s) |
|---|---|---|---|---|---|
| Control (t=0) | N/A | 0 | 0 | N/A | |
| Acid Hydrolysis (0.1 N HCl) | 60°C, 24h | ||||
| Base Hydrolysis (0.1 N NaOH) | 25°C, 24h | ||||
| Oxidation (3% H₂O₂) | 25°C, 24h | ||||
| Thermal (Solid) | 80°C, 48h | ||||
| Thermal (Solution) | 80°C, 48h | ||||
| Photolytic (Solid) | ICH Q1B |
| Photolytic (Solution) | ICH Q1B | | | | |
Visualization of Experimental Workflows
Solubility Assessment Workflow
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Stability (Forced Degradation) Workflow
Caption: Workflow for forced degradation stability testing.
Conclusion
These protocols provide a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The data generated from these studies are essential for guiding formulation development, establishing appropriate storage conditions, and fulfilling regulatory requirements for new chemical entities.[6][7]
References
- 1. Buy N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide [smolecule.com]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Forced Degradation Studies - STEMart [ste-mart.com]
Troubleshooting & Optimization
"common side reactions in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles"
Welcome to the technical support center for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles?
A1: The most prevalent methods involve the cyclization of 1,2-diacylhydrazine intermediates or the oxidative cyclization of N-acylhydrazones. The former often employs a dehydrating agent to facilitate ring closure, while the latter utilizes an oxidizing agent to promote the cyclization of the pre-formed hydrazone.[1][2][3][4] One-pot syntheses that combine these steps are also common.[5]
Q2: I am observing a significant amount of starting material (1,2-diacylhydrazine) in my final product. What could be the cause?
A2: Incomplete cyclization is a common issue. This can be attributed to several factors:
-
Insufficiently potent dehydrating agent: The choice of dehydrating agent is critical. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and Burgess reagent.[1][4] If one is proving ineffective, a stronger agent may be required.
-
Inadequate reaction temperature or time: Many cyclodehydration reactions require elevated temperatures (reflux) to proceed to completion.[1] Ensure your reaction is heated appropriately and for a sufficient duration.
-
Presence of moisture: Water can hydrolyze the dehydrating agent and the diacylhydrazine intermediate, preventing cyclization. It is crucial to use anhydrous solvents and reagents.
Q3: My reaction is producing a side product with the same mass as my desired oxadiazole. What could it be?
A3: You may be forming an isomeric oxadiazole, most commonly a 1,2,4-oxadiazole. This can occur through rearrangement reactions, such as the Boulton-Katritzky rearrangement, which can be facilitated by heat or acidic conditions.[6] Careful control of reaction conditions and purification by chromatography are essential to isolate the desired 1,3,4-oxadiazole isomer.
Q4: I am using a thiosemicarbazide precursor and getting a sulfur-containing impurity. What is the likely side product?
A4: A frequent side product in this case is the corresponding 1,3,4-thiadiazole.[7] The cyclization can proceed through either oxygen or sulfur, and the formation of the thiadiazole is a common competing pathway. The choice of cyclizing reagent can influence the selectivity of this reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2,5-Disubstituted 1,3,4-Oxadiazole
This guide will help you diagnose and resolve common causes of low product yield.
Caption: Troubleshooting workflow for low yields in 1,3,4-oxadiazole synthesis.
Issue 2: Presence of Uncyclized 1,2-Diacylhydrazine Intermediate
This guide focuses on resolving issues related to the incomplete cyclization of the diacylhydrazine intermediate.
| Symptom | Probable Cause | Recommended Solution |
| A significant amount of a polar, high-melting point solid is observed in the crude product, confirmed as 1,2-diacylhydrazine by NMR and MS. | Inefficient Dehydration: The dehydrating agent (e.g., POCl₃, SOCl₂) is not potent enough, or its activity is compromised. | 1. Increase Temperature: Ensure the reaction is heated to the appropriate temperature, often reflux, to provide sufficient energy for cyclization.[1] 2. Use a Stronger Dehydrating Agent: Consider using a more powerful dehydrating agent such as polyphosphoric acid (PPA) or the Burgess reagent.[1] 3. Ensure Anhydrous Conditions: Use freshly dried solvents and glassware to prevent the deactivation of the dehydrating agent by moisture. |
| The reaction appears to stall, with no further conversion of the diacylhydrazine to the oxadiazole observed by TLC. | Decomposition of Reagents: The dehydrating agent may decompose over time, especially at high temperatures. | 1. Fresh Reagents: Use freshly opened or purified dehydrating agents. 2. Staged Addition: Consider adding the dehydrating agent in portions over the course of the reaction to maintain its concentration. |
Issue 3: Formation of N-Acylhydrazone as a Side Product in Oxidative Cyclization
This guide addresses the incomplete conversion of N-acylhydrazones to the final oxadiazole product.
| Symptom | Probable Cause | Recommended Solution |
| The presence of a significant amount of the N-acylhydrazone intermediate is confirmed in the crude product. | Insufficient Oxidant: The oxidizing agent (e.g., iodine, ceric ammonium nitrate) is not present in a sufficient amount or is not effective enough.[5][8] | 1. Increase Oxidant Stoichiometry: Gradually increase the equivalents of the oxidizing agent. 2. Change Oxidant: If increasing the amount is ineffective, consider a different oxidizing agent. For example, if using iodine, you might try a hypervalent iodine reagent.[9] |
| The reaction is slow and does not go to completion. | Suboptimal Reaction Conditions: The reaction temperature or solvent may not be ideal for the oxidative cyclization. | 1. Optimize Temperature: While some oxidative cyclizations proceed at room temperature, others may benefit from gentle heating.[10] 2. Solvent Screening: The choice of solvent can significantly impact the reaction rate and yield. Screen a variety of solvents to find the optimal one for your specific substrate. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole via Cyclodehydration of 1,2-Dibenzoylhydrazine
This protocol describes a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles using a dehydrating agent.
Materials:
-
1,2-Dibenzoylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene
Procedure:
-
To a solution of 1,2-dibenzoylhydrazine (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2,5-diphenyl-1,3,4-oxadiazole.[11]
Caption: Experimental workflow for the synthesis of 2,5-diphenyl-1,3,4-oxadiazole.
Protocol 2: Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole via Oxidative Cyclization of an N-Acylhydrazone
This protocol outlines a method using an oxidizing agent to form the oxadiazole ring.
Materials:
-
N'-Benzylidenebenzohydrazide (or other N-acylhydrazone)
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the N-acylhydrazone (1 equivalent) in DMSO, add potassium carbonate (2 equivalents) and iodine (1.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[12]
Signaling Pathways and Logical Relationships
The following diagram illustrates the general synthetic pathways to 2,5-disubstituted 1,3,4-oxadiazoles and highlights potential side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09581H [pubs.rsc.org]
- 11. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography [beilstein-journals.org]
Technical Support Center: Optimizing 1,3,4-Oxadiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the cyclization step of 1,3,4-oxadiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization step of 1,3,4-oxadiazole synthesis, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inefficient Cyclizing Reagent: The chosen reagent may not be potent enough for the specific substrate. | - For diacylhydrazine cyclodehydration: Consider using stronger dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or trifluoromethanesulfonic anhydride.[1] - For acylthiosemicarbazide cyclization: Employ oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with potassium iodide (KI) for potentially higher yields.[2] - For milder conditions: The Burgess reagent or XtalFluor-E can be effective for sensitive substrates.[1][3] TBTU has also been shown to be an efficient coupling reagent for cyclization.[4] |
| Unfavorable Electronic Effects: Electron-withdrawing groups on the aromatic rings of the starting materials can deactivate the substrate, leading to lower yields.[4] | - Increase the reaction temperature or prolong the reaction time. - Switch to a more powerful cyclizing reagent. - Consider using microwave-assisted synthesis, which has been shown to improve yields (typically in the 70-90% range) and shorten reaction times.[3] | |
| Decomposition of Starting Material or Product: Harsh reaction conditions, such as high temperatures or strongly acidic/basic media, can lead to degradation. | - Attempt the reaction at a lower temperature for a longer duration. - Utilize milder cyclizing reagents like Dess-Martin periodinane (DMP) for oxidative cyclization of N-acylhydrazones under metal-free conditions.[3] - For temperature-sensitive compounds, methods employing reagents like trichloroisocyanuric acid (TCCA) at ambient temperatures can be beneficial.[5] | |
| Incomplete Reaction | Insufficient Reagent: The amount of cyclizing agent may not be enough to drive the reaction to completion. | - Increase the molar equivalents of the cyclizing agent. For instance, when using XtalFluor-E, 1.5-2.0 equivalents are often employed.[3] |
| Suboptimal Reaction Temperature or Time: The reaction may require more energy or a longer duration to proceed to completion. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC. - Extend the reaction time. Some protocols may require refluxing for several hours.[1] | |
| Poor Solubility of Starting Material: The substrate may not be fully dissolved in the chosen solvent, limiting its reactivity. | - Select a solvent in which the starting material has better solubility at the reaction temperature. Common solvents include DMF and DMSO.[3] - Consider using ultrasound-assisted synthesis, which can enhance mass transfer and reaction rates.[1] | |
| Formation of Side Products | Competing Reaction Pathways: For certain precursors, alternative cyclization pathways can lead to undesired products. For example, the cyclization of 2-acyl-hydrazinecarbothioamides can sometimes yield 2-amino-1,3,4-thiadiazoles as a major side product.[3] | - The choice of cyclizing agent can influence regioselectivity. For instance, using tosyl chloride/pyridine can favor the formation of 2-amino-1,3,4-oxadiazoles from thiosemicarbazides.[6][7] |
| Hydrolysis of Reactants or Products: The presence of water can lead to the hydrolysis of starting materials or the desired oxadiazole product, especially under acidic or basic conditions. | - Ensure all glassware is thoroughly dried and use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering. | |
| Difficulty in Product Purification | Formation of Byproducts from the Cyclizing Reagent: Some cyclizing agents can generate byproducts that are difficult to separate from the desired product.[4] | - Choose a reagent that produces easily removable byproducts. For example, the use of SO₂F₂ as a cyclizing agent is considered a clean method.[8] - Employ purification techniques such as column chromatography, recrystallization, or preparative TLC. Recrystallization from solvents like methanol or ethanol is a common purification method.[1][3] |
| Product Solubility: The product may have similar solubility to the starting materials or byproducts, making separation challenging. | - If the product is a solid, recrystallization is often effective.[1] The solubility of 1,3,4-oxadiazoles can be influenced by their substituents; for instance, aryl-substituted oxadiazoles tend to be less water-soluble than their alkyl-substituted counterparts.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable cyclizing agent for my 1,3,4-oxadiazole synthesis?
A1: The choice of cyclizing agent depends on your starting material and the desired reaction conditions.
-
For the cyclodehydration of N,N'-diacylhydrazines, common and effective reagents include POCl₃, SOCl₂, and PPA, although they often require harsh conditions.[1][9]
-
For oxidative cyclization of N-acylhydrazones, reagents like iodine, Dess-Martin periodinane (DMP), and ceric ammonium nitrate (CAN) are frequently used.[1][3]
-
If your substrate is sensitive to high temperatures or harsh acidic/basic conditions, milder reagents such as the Burgess reagent, XtalFluor-E, or TBTU are excellent alternatives.[1][3][4]
-
For green chemistry approaches, methods employing microwave irradiation or catalyst-based systems are becoming more prevalent.[10]
Q2: My starting material has an electron-withdrawing group, and the yield is very low. What can I do?
A2: Electron-withdrawing groups can deactivate the substrate, making the cyclization more difficult and often resulting in lower yields.[4] To address this, you can:
-
Increase the reaction temperature: Providing more thermal energy can help overcome the activation barrier.
-
Use a more potent cyclizing agent: Switching to a stronger reagent, such as trifluoromethanesulfonic anhydride, may improve the conversion rate.[1]
-
Employ microwave-assisted synthesis: Microwave irradiation can significantly enhance reaction rates and improve yields for substrates with electron-withdrawing groups.[3]
Q3: Can I run the cyclization reaction in a "one-pot" manner?
A3: Yes, several one-pot procedures for the synthesis of 1,3,4-oxadiazoles have been developed. These methods are often more efficient as they reduce the need for isolating intermediates. For example, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized in one pot from carboxylic acids and acylhydrazides using reagents like TBTU.[4] Another approach involves the in-situ formation of an acylhydrazone followed by oxidative cyclization.[5]
Q4: What are some "greener" or more environmentally friendly approaches to 1,3,4-oxadiazole synthesis?
A4: There is a growing interest in developing more sustainable methods for 1,3,4-oxadiazole synthesis. Some of these eco-friendly strategies include:
-
Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and reduced solvent usage.[3][10]
-
Ultrasound-assisted synthesis: Sonication can promote reactions at lower temperatures and in shorter times.[1]
-
Catalyst-based methods: Using catalytic amounts of reagents instead of stoichiometric amounts reduces waste.[10]
-
Use of greener solvents: Employing water or other environmentally benign solvents when possible.[11]
Q5: How can I monitor the progress of my cyclization reaction?
A5: The most common method for monitoring the progress of the reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product. This allows you to determine when the reaction is complete.[3]
Experimental Protocols
General Protocol for the Cyclodehydration of a 1,2-Diacylhydrazine using POCl₃
This protocol provides a general procedure for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole from a 1,2-diacylhydrazine using phosphorus oxychloride as the dehydrating agent.
Materials:
-
1,2-diacylhydrazine derivative
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous suitable solvent (e.g., toluene, xylene, or neat POCl₃)
-
Ice-cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, add the 1,2-diacylhydrazine (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (typically 5-10 equivalents, can also be used as the solvent). The addition should be done in a fume hood with appropriate personal protective equipment, as POCl₃ is corrosive and reacts violently with water.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (the temperature will depend on the solvent used, typically 80-110 °C).
-
Stir the reaction mixture at reflux and monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This step should be performed in a fume hood as it is highly exothermic and will release HCl gas.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
The crude product may precipitate out at this stage. If so, collect the solid by filtration, wash it with water, and dry it.
-
If the product does not precipitate, transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 10. Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Piperidine-Containing Compounds
Welcome to the technical support center for the purification of piperidine-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: Why do my piperidine-containing compounds show peak tailing during normal-phase chromatography on silica gel?
A1: Peak tailing is a common issue when purifying basic compounds like piperidines on standard silica gel.[1] The basic nitrogen atom in the piperidine ring (pKa ≈ 11.1) interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[1][] This strong interaction leads to poor peak shape and inefficient separation.
Q2: What can I do to prevent peak tailing and improve the separation of my piperidine compound on silica gel?
A2: To mitigate peak tailing, you can:
-
Modify the mobile phase: Add a basic modifier to your eluent to compete with your compound for binding to the acidic silanol groups.[1] Common choices include triethylamine (TEA) at 0.1-1% (v/v) or a 1-2% solution of 7N ammonia in methanol.[1]
-
Use a different stationary phase: Consider using amine-deactivated silica gel, where the acidic silanol groups are masked, or switch to a more basic stationary phase like alumina.[1]
-
Switch to reversed-phase chromatography: If your compound has sufficient non-polar character, reversed-phase chromatography on a C18 column can be an excellent alternative.[1] Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]
Q3: I'm experiencing low recovery of my piperidine compound after flash chromatography. What are the likely causes and solutions?
A3: Low recovery is often due to irreversible binding to the silica gel or compound instability.[1]
-
Irreversible Binding: The strong interaction between the basic piperidine and acidic silica can lead to your compound getting permanently stuck on the column.
-
Compound Instability: Some piperidine derivatives can be sensitive to the acidic nature of silica gel and may decompose during purification.
-
Solution: Pre-treat the silica gel with a base like triethylamine to neutralize it.[3] Alternatively, purification methods that do not involve silica gel, such as acid-base extraction or recrystallization, may be more suitable.
-
Q4: My piperidine compound is a solid, but it "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when a compound comes out of solution as a liquid rather than forming crystals. This can be caused by:
-
High impurity levels: A high concentration of impurities can depress the melting point of your compound.
-
Solution: Try a preliminary purification step, like an acid-base extraction, to remove some of the impurities before recrystallization.[4]
-
-
Cooling the solution too quickly: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice.
Q5: How can I remove pyridine as an impurity from my piperidine product?
A5: Pyridine is a common impurity in piperidine synthesis and can be challenging to remove by simple distillation due to the formation of an azeotrope.[3][5] Effective methods for pyridine removal include:
-
Azeotropic Distillation: Introducing an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) forms a new, lower-boiling azeotrope with pyridine, allowing for its selective removal.[3][6]
-
Purification via Salt Formation: Bubbling carbon dioxide (CO₂) through a solution of the crude piperidine in a non-polar organic solvent will precipitate the piperidine as a carbonate salt, while the less basic pyridine remains in solution.[3][7][8] The piperidine salt can then be filtered off and neutralized to recover the purified free base.[3][7]
Troubleshooting Guides
Issue 1: Poor Separation in Reversed-Phase HPLC
Symptom: Co-elution or broad peaks of piperidine-containing compounds in reversed-phase HPLC.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | The basic piperidine nitrogen can interact with residual acidic silanol groups on the C18 column, causing peak tailing. Solution: Add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to mask these silanol groups. Using a base-deactivated column can also be beneficial.[9] |
| Inappropriate pH | The pH of the mobile phase affects the ionization state of the piperidine. If the pH is close to the pKa, you can get a mixture of protonated and neutral species, leading to peak broadening or splitting. Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of your compound to ensure it is in a single ionic state. For basic piperidines, an acidic mobile phase (e.g., with 0.1% TFA or formic acid) is often used to protonate the nitrogen, leading to sharper peaks.[1] |
| Column Overload | Injecting too much sample can saturate the stationary phase and lead to peak distortion.[9] Solution: Reduce the injection volume or the concentration of your sample.[9] |
| Sample Solvent Effects | Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting. Solution: If possible, dissolve your sample in the initial mobile phase. If solubility is an issue, dissolve it in a minimal amount of a strong solvent like DMSO or DMF and then dilute with the mobile phase.[10] |
Issue 2: Challenges in Chiral Purification
Symptom: Difficulty in separating enantiomers or diastereomers of a chiral piperidine-containing compound.
| Possible Cause | Troubleshooting Step |
| Inadequate Chiral Stationary Phase (CSP) | The chosen CSP may not have the necessary chiral recognition capabilities for your specific compound. Solution: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based). |
| Suboptimal Mobile Phase | The mobile phase composition significantly impacts chiral separation. Solution: Systematically vary the mobile phase composition, including the type and percentage of organic modifier and any additives. Supercritical Fluid Chromatography (SFC) is often highly effective for chiral separations of piperidine-containing compounds and offers faster run times and reduced solvent consumption.[10] |
| Peak Inversion or Broadening | Temperature fluctuations can affect chiral recognition and peak shape. Solution: Use a column oven to maintain a constant and optimized temperature throughout the analysis. |
| Diastereomer Co-elution | Diastereomers can sometimes be challenging to separate. Solution: For diastereomers, both chiral and achiral chromatography can be effective. In reversed-phase HPLC, carefully optimizing the mobile phase composition and gradient can often achieve separation.[9] |
Quantitative Data Summary
Table 1: Physicochemical Properties of Piperidine
| Property | Value | Reference |
| pKa | ~11.1 | [] |
| Boiling Point | 106 °C | [8] |
| Melting Point | -7 °C | [3] |
| Solubility | Miscible with water; soluble in ethanol, ether, acetone, and benzene. | [] |
Table 2: Common Mobile Phase Modifiers for Chromatography of Piperidine Compounds
| Modifier | Concentration | Chromatographic Mode | Purpose |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Normal-Phase | Reduce peak tailing by masking acidic silanol groups.[1] |
| Ammonia (in Methanol) | 1 - 2% of 7N solution | Normal-Phase | Reduce peak tailing for strongly basic compounds.[1] |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Reversed-Phase | Protonate the piperidine nitrogen to improve peak shape.[1] |
| Formic Acid | 0.1% (v/v) | Reversed-Phase | Protonate the piperidine nitrogen to improve peak shape.[1] |
| Diethylamine (DEA) | 0.1 - 0.2% (v/v) | Reversed-Phase / SFC | Improve peak shape of basic compounds.[9][10] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification of a Basic Piperidine Compound
This protocol is effective for separating a basic piperidine product from neutral or acidic impurities.[7]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine compound will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.[7]
-
Layer Separation: Separate the two layers. The organic layer containing neutral impurities can be discarded.
-
Basification and Re-extraction: Cool the acidic aqueous layer (e.g., in an ice bath) and make it basic by slowly adding a concentrated base (e.g., NaOH solution) until the pH is >10. This deprotonates the piperidine, making it soluble in organic solvents again. Extract the aqueous layer multiple times with an organic solvent like dichloromethane.[7]
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified piperidine compound.[7]
Protocol 2: Purification via Carbonate Salt Formation to Remove Pyridine
This method is particularly effective for removing less basic pyridine impurities from piperidine.[3][7]
-
Dissolution: Dissolve the crude piperidine (containing pyridine) in a non-polar organic solvent such as diethyl ether or toluene.
-
Salt Formation: Cool the solution in an ice bath and bubble carbon dioxide (CO₂) gas through it with stirring. A white precipitate of the piperidine carbonate salt will form.[3][8] Continue bubbling until precipitation is complete.
-
Isolation of Salt: Filter the solid piperidine salt and wash it with a small amount of the cold organic solvent to remove any residual pyridine.[3]
-
Liberation of Free Base: Add a strong base, such as sodium hydroxide (NaOH) solution, to the piperidine salt to liberate the free piperidine.[3][7]
-
Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and concentrate to obtain the pure piperidine.[7]
Visualizations
Caption: A general workflow for the purification of piperidine-containing compounds.
Caption: Troubleshooting logic for peak tailing of piperidine compounds.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 6. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.
Troubleshooting Guide and FAQs
General Synthesis Overview:
The synthesis of this compound typically involves a two-step process:
-
Formation of an Acylhydrazide Intermediate: Reaction of a protected piperidine-4-carbohydrazide with an acetylating agent.
-
Cyclodehydration: Conversion of the resulting N'-acetyl-piperidine-4-carbohydrazide into the desired 1,3,4-oxadiazole ring.
A common challenge in this synthesis is the handling of the piperidine functional group, which often requires protection and subsequent deprotection steps.
Frequently Asked Questions (FAQs):
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a common issue in 1,3,4-oxadiazole synthesis. Several factors could be contributing to this problem:
-
Incomplete Cyclodehydration: The ring-closing step is often the most critical. Ensure your dehydrating agent is active and used in the correct stoichiometry. Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to degradation of the starting material or product.[1]
-
Purity of Starting Materials: Impurities in the starting hydrazide or acetylating agent can interfere with the reaction. Ensure all reagents are of high purity and are properly dried.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Careful control of reaction conditions can help minimize these.
Q2: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?
A2: The formation of side products is a frequent challenge. Common side products in 1,3,4-oxadiazole synthesis include:
-
Diacylhydrazide Intermediate: Incomplete cyclization can result in the presence of the diacylhydrazide precursor. To address this, you can try extending the reaction time, increasing the temperature, or using a more potent dehydrating agent.
-
Products of Piperidine Ring Opening: Under harsh acidic or basic conditions, the piperidine ring can potentially undergo cleavage.[2] Using milder reaction conditions and appropriate protecting groups for the piperidine nitrogen can mitigate this.
-
Polymeric Materials: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric byproducts.
To minimize side products, consider optimizing the reaction conditions, such as using a milder dehydrating agent or running the reaction at a lower temperature for a longer duration. Purification techniques like column chromatography are often necessary to separate the desired product from impurities.
Q3: What are the recommended dehydrating agents for the cyclization step, and what are their pros and cons?
A3: Several dehydrating agents can be employed for the cyclodehydration step to form the 1,3,4-oxadiazole ring. The choice of reagent can significantly affect the yield and purity of the final product.
-
Phosphorus Oxychloride (POCl₃): This is a powerful and commonly used dehydrating agent that can lead to good yields.[3][4] However, it is a harsh reagent and can sometimes lead to side reactions if not used carefully.
-
Thionyl Chloride (SOCl₂): Similar to POCl₃, thionyl chloride is an effective but aggressive dehydrating agent.
-
Polyphosphoric Acid (PPA): PPA is another strong dehydrating agent that can be effective for this transformation.
-
(O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (TBTU): TBTU is a milder coupling reagent that can be used for cyclodesulfurization of thiosemicarbazide precursors to form 2-amino-1,3,4-oxadiazoles, offering an alternative route with potentially gentler conditions.[5]
The choice of dehydrating agent should be based on the specific substrate and the desired reaction conditions. Milder reagents may be preferable to avoid degradation of sensitive functional groups.
Q4: I am having difficulty with the purification of the final product. What strategies can I employ?
A4: Purification of heterocyclic compounds can be challenging. Here are some strategies to consider:
-
Column Chromatography: This is the most common method for purifying organic compounds. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Acid-Base Extraction: Since the product contains a basic piperidine nitrogen, you may be able to use acid-base extraction to separate it from non-basic impurities.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Data on Reaction Conditions for 1,3,4-Oxadiazole Synthesis
The following table summarizes various reaction conditions reported for the synthesis of 1,3,4-oxadiazole derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| POCl₃ | Toluene | Reflux | - | Lower than solvent-free | For 2,5-dialkyl-1,3,4-oxadiazoles.[6] |
| POCl₃ | Neat | - | 4-5 | 50-53 | For 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide.[3] |
| POCl₃ | 1,4-Dioxane | 85 | 4 | - | For formation of an oxazole ring from a β-hydroxy amide.[4] |
| TBTU | DMF | 50 | - | 85 | For cyclodesulfurization of a thiosemicarbazide precursor.[5] |
| Burgess Reagent | Dioxane | 100 | 36 | 65 | For cyclization to a 1,3,4-oxadiazole derivative. |
| Perchloric acid | Acetic anhydride | 5 to RT | 1 | 30 | For 2-methyl-5-phenyl-1,3,4-oxadiazole. |
Detailed Experimental Protocol
The following is a plausible experimental protocol for the synthesis of this compound, based on established methods for analogous compounds. Note: The piperidine nitrogen will likely require a protecting group (e.g., Boc) throughout the synthesis, followed by a final deprotection step.
Step 1: Synthesis of tert-butyl 4-(2-acetylhydrazine-1-carbonyl)piperidine-1-carboxylate
-
To a solution of tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF), add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of tert-butyl this compound-1-carboxylate
-
To the purified N'-acetyl-piperidine-4-carbohydrazide from Step 1 (1 equivalent), add phosphorus oxychloride (POCl₃) (2-3 equivalents) cautiously at 0 °C.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection to yield this compound
-
Dissolve the purified Boc-protected product from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% TFA in DCM) or a solution of HCl in 1,4-dioxane.[4]
-
Stir the reaction at room temperature for 1-2 hours.[4]
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate to yield the final product.
Workflow and Logic Diagrams
The following diagrams illustrate the general synthetic pathway and a troubleshooting workflow for improving the yield of this compound synthesis.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting workflow for improving synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
"troubleshooting low bioactivity of synthesized 1,3,4-oxadiazole derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low bioactivity with their synthesized 1,3,4-oxadiazole derivatives.
Troubleshooting Guide
This guide addresses specific issues that may lead to lower-than-expected biological activity in your synthesized 1,3,4-oxadiazole compounds.
Issue 1: My synthesized 1,3,4-oxadiazole derivative shows significantly lower bioactivity compared to literature reports for similar compounds.
Possible Causes and Solutions:
-
Incorrect Chemical Structure: The final synthesized compound may not be the intended molecule.
-
Troubleshooting Steps:
-
Verify Structure: Re-run and carefully analyze characterization data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR). Compare the spectra with expected values and literature data for similar compounds.
-
Check Starting Materials: Ensure the purity and identity of your starting materials. Impurities in reactants can lead to unwanted side reactions and byproducts.
-
Review Synthesis Protocol: Double-check all reaction steps, reagents, and conditions. Common synthesis methods for 1,3,4-oxadiazoles include the cyclodehydration of N,N'-diacylhydrazines or the oxidation of acylhydrazones.[1][2] Harsh reagents or improper reaction times can lead to degradation or alternative products.[3][4]
-
-
-
Presence of Impurities: Even small amounts of impurities can interfere with biological assays.
-
Troubleshooting Steps:
-
Purification: Re-purify the compound using an appropriate method (e.g., column chromatography, recrystallization).
-
Purity Analysis: Assess the purity of the final compound using techniques like HPLC or LC-MS.
-
-
-
Suboptimal Biological Assay Conditions: The experimental setup for the bioactivity assay may not be optimal.
-
Troubleshooting Steps:
-
Assay Validation: Ensure the assay is validated and running correctly with positive and negative controls.
-
Compound Solubility: Verify that your compound is soluble in the assay buffer. Poor solubility can lead to artificially low activity. The introduction of certain substituents can improve solubility and bioavailability.[2]
-
Compound Stability: Check the stability of your compound under the assay conditions (e.g., pH, temperature, light exposure).
-
-
Issue 2: I have synthesized a series of 1,3,4-oxadiazole derivatives, but none of them show promising bioactivity.
Possible Causes and Solutions:
-
Structure-Activity Relationship (SAR) Not Optimized: The chemical scaffold and substituents chosen may not be suitable for the desired biological target.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search on the SAR of 1,3,4-oxadiazole derivatives for your target of interest. The biological activity of these compounds is highly dependent on the nature and position of substituents on the aromatic rings.[5][6][7]
-
Pharmacophore Modeling: Consider the key pharmacophoric features required for activity. The 1,3,4-oxadiazole ring is often used as a bioisostere for amide and ester groups and can participate in hydrogen bonding with receptors.[8]
-
Systematic Modification: Plan a systematic modification of the substituents at the 2 and 5 positions of the 1,3,4-oxadiazole ring to explore the SAR. For example, the presence of halogen substituents or specific phenyl groups can significantly influence anti-inflammatory or analgesic activity.[2]
-
-
-
Incorrect Biological Target: The chosen biological target may not be modulated by this class of compounds.
-
Troubleshooting Steps:
-
Target Validation: Re-evaluate the rationale for selecting the biological target.
-
Broad-Spectrum Screening: If resources permit, screen your compounds against a panel of related targets to identify potential off-target effects or new activities. 1,3,4-oxadiazole derivatives have shown a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[2][8][9][10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 1,3,4-oxadiazole derivatives that are important for their bioactivity?
The biological activity of 1,3,4-oxadiazole derivatives is largely influenced by the substituents at the 2 and 5 positions of the oxadiazole ring. The core 1,3,4-oxadiazole moiety itself is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which contributes to the molecule's stability and ability to interact with biological targets.[1][11] Key features include:
-
Substituents: The nature of the groups at the 2 and 5 positions dictates the compound's overall physicochemical properties (e.g., lipophilicity, electronic effects) and its ability to bind to specific receptors.
-
Hydrogen Bonding: The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, which is a crucial interaction in many biological systems.[8]
-
Bioisosterism: The 1,3,4-oxadiazole ring is often considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[3][8]
Q2: What are some common synthetic routes for preparing 1,3,4-oxadiazole derivatives?
Several methods are commonly employed for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[1] Some of the most frequent approaches include:
-
Cyclodehydration of N,N'-diacylhydrazines: This is a widely used method where N,N'-diacylhydrazines are treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[2][12]
-
Oxidation of Acylhydrazones: Acylhydrazones can be oxidatively cyclized to form 1,3,4-oxadiazoles using various oxidizing agents.
-
From Hydrazides and Isothiocyanates: Thiosemicarbazide intermediates, formed from the reaction of hydrazides and isothiocyanates, can undergo cyclodesulfurization to yield 2-amino-1,3,4-oxadiazoles.[3]
Q3: How can I improve the chances of synthesizing a bioactive 1,3,4-oxadiazole derivative?
To increase the likelihood of success, consider the following:
-
Rational Design: Base your molecular design on existing knowledge of the structure-activity relationships for your target. Utilize computational tools like molecular docking to predict binding modes and affinities.
-
Diversity-Oriented Synthesis: Create a library of compounds with diverse substituents at the 2 and 5 positions to broadly explore the chemical space.
-
Hybrid Molecules: Consider creating hybrid molecules by conjugating the 1,3,4-oxadiazole core with other known pharmacophores to potentially achieve synergistic effects.[11][13]
Data Presentation
Table 1: Example of Anticancer Activity of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives
| Compound | Substituent at C2 | Substituent at C5 | Cell Line | IC₅₀ (µM) | Reference |
| 20x | 3-(((5-(1-(4-methoxyphenyl)-1H-benzimidazol-6-yl) | - | GSK-3β | Potent Inhibition | [14] |
| 4f | Diphenylamine moiety | - | HT29 | 1.3 - 2.0 | [5] |
| 5a | Diphenylamine moiety | - | HT29 | 1.3 - 2.0 | [5] |
| T4 | Echinatin derivative | - | Various Cancer Lines | 1.71 - 8.60 | [13] |
| 4g | Aryl/heteroaryl acetamido mercapto | - | C6 | 8.16 | [15] |
| 4f | Aryl/heteroaryl acetamido mercapto | - | C6 | 13.04 | [15] |
Note: This table is a compilation of examples from various sources and is intended for illustrative purposes.
Experimental Protocols
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration of N,N'-diacylhydrazines
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of N,N'-diacylhydrazine:
-
To a solution of an acid hydrazide (1 equivalent) in a suitable solvent (e.g., pyridine, dichloromethane), add an acid chloride (1 equivalent) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the N,N'-diacylhydrazine.
-
-
Cyclodehydration:
-
Add the N,N'-diacylhydrazine (1 equivalent) to an excess of a dehydrating agent (e.g., POCl₃, H₂SO₄).
-
Heat the reaction mixture at reflux for several hours (monitored by TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography to obtain the 2,5-disubstituted-1,3,4-oxadiazole.[12]
-
Visualizations
Caption: Troubleshooting workflow for low bioactivity of synthesized compounds.
Caption: Common synthetic pathway for 1,3,4-oxadiazole derivatives.
References
- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Aqueous Solubility of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to address solubility challenges encountered with 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is this compound likely to have poor aqueous solubility?
A: The limited aqueous solubility of this compound can be attributed to its molecular structure. While the nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, the overall structure, which combines a saturated piperidine ring and a substituted oxadiazole ring, can be nonpolar and possess high crystal lattice energy.[1] The solubility of 1,3,4-oxadiazoles is highly dependent on their substituents; aryl groups, for instance, significantly decrease water solubility.[2][3]
Q2: What is the most critical chemical property of this molecule to leverage for solubility enhancement?
A: The most critical property is the basicity of the piperidine nitrogen. The pKa of a protonated piperidine ring is typically around 11.22.[4] At a pH below its pKa, the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This salt form is generally significantly more water-soluble than the neutral free base, which is predominant at neutral or basic pH.[4] Therefore, pH adjustment is a primary and highly effective strategy.
Q3: What are the most common initial strategies to try for solubilizing this compound for in vitro experiments?
A: The most straightforward initial approaches are pH adjustment and the use of co-solvents.[4]
-
pH Adjustment: Preparing a stock solution in a mild acidic vehicle, such as 10-50 mM HCl or a citrate buffer (pH 3-4), can dramatically increase solubility by forming a soluble salt.[4]
-
Co-solvents: Using a water-miscible organic co-solvent is a common and effective method.[4] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used to first dissolve the compound before diluting it into an aqueous buffer.[4][5]
Q4: When should I consider more advanced techniques like prodrugs, salt forms, or nanotechnology?
A: If simple pH adjustment and co-solvents do not achieve the required concentration for your experiments, or if you are developing a solid dosage form for in vivo studies, advanced techniques are the next logical step.[4] These methods are employed when the intrinsic properties of the molecule need to be modified for improved dissolution and bioavailability.[6]
-
Salt Formation: This is a robust method for ionizable compounds like this one and can lead to significant increases in both solubility and dissolution rates.[4][7]
-
Complexation with Cyclodextrins: This is useful for increasing the apparent solubility of a compound in solution by encapsulating the poorly soluble molecule.[4]
-
Nanotechnology: Approaches like reducing particle size to the nanoscale can increase the surface area, leading to faster dissolution.[8][9]
-
Prodrug Strategies: This involves chemically modifying the molecule to a more soluble version that converts back to the active drug in vivo.[10]
Troubleshooting Common Experimental Issues
Question: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. How can I prevent this?
Answer: This is a common problem for poorly soluble compounds. Here are several strategies to address it:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without impacting the biological system.[4]
-
Lower the pH of the Assay Buffer: Since the compound is basic, lowering the pH of the final aqueous buffer can significantly increase its solubility and prevent precipitation.[11]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or a solubilizing agent.[4]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help maintain the compound in solution by forming micelles.[11]
-
Utilize Cyclodextrins: Adding cyclodextrins to the aqueous buffer can encapsulate the compound as it is diluted, preventing it from precipitating.[4][11]
Question: My DMSO stock solution becomes cloudy or shows crystal formation upon storage in the refrigerator/freezer. What should I do?
Answer: This can happen if the storage temperature is too low or if the solution is supersaturated.
-
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[4]
-
Prepare Fresh Solutions: To ensure consistency and avoid issues with precipitation, prepare fresh stock solutions before each experiment.[4]
-
Lower the Stock Concentration: Preparing a less concentrated stock solution can also help prevent precipitation during storage.[4]
Quantitative Data on Solubility Enhancement
The following tables summarize the potential impact of different solubility enhancement strategies on piperidine-containing and other poorly soluble compounds.
Table 1: Effect of pH on the Solubility of a Representative Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
|---|---|---|
| Deionized Water | ~7.0 | < 0.0001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.0001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1 - 10 |
(Data adapted from a similar piperidine derivative for illustrative purposes)[4]
Table 2: Example of Solubility Enhancement Using β-Cyclodextrin Derivatives
| Compound | Cyclodextrin Type | Solubility Enhancement Factor |
|---|---|---|
| Piperine | α-Cyclodextrin (αCD) | ~5-fold |
| Piperine | Hydroxypropyl-β-CD (HPβCD) | ~20-fold |
| Oxazolidine Derivative | 2-Hydroxypropyl-β-CD (2-HPβCD) | ~20-fold |
(Data adapted from studies on piperine and oxazolidine derivatives to illustrate the potential of cyclodextrins)[12][13]
Experimental Protocols
Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound in a specific medium.
-
Preparation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer (e.g., PBS pH 7.4). Ensure there is enough solid to maintain a saturated solution with undissolved particles.[4]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.[4]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Reporting: Express the solubility in units of mg/mL or µg/mL at the specified temperature and pH.[4]
Protocol 2: Preparation and Screening of Cyclodextrin Inclusion Complexes
This protocol provides a method to screen for improved solubility using cyclodextrins.
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-50 mM HP-β-CD).
-
Add an excess amount of the this compound to each solution.
-
Equilibrate the samples as described in the shake-flask method (24-72 hours).
-
After equilibration, filter the samples and analyze the concentration of the dissolved drug in each.
-
Plot the drug concentration against the cyclodextrin concentration to determine the complexation efficiency and stoichiometry.[12]
-
-
Preparation of Solid Complex (Kneading Method):
-
Create a paste by mixing the compound and a cyclodextrin (e.g., in a 1:1 molar ratio) with a small amount of a water-alcohol mixture.
-
Knead the paste thoroughly for 45-60 minutes.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting solid complex can be used for further characterization and dissolution studies.
-
Visualizations and Workflows
Caption: Decision workflow for selecting a solubility enhancement technique.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Caption: Comparison of intermolecular interactions in salt vs. co-crystal formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scifiniti.com [scifiniti.com]
- 9. mdpi.com [mdpi.com]
- 10. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of Piperidine
Welcome to the technical support center for the N-alkylation of piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of piperidine, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Yield | 1. Inactive alkylating agent: The alkyl halide or other alkylating agent may have degraded. 2. Insufficient base: The base may not be strong enough or used in sufficient quantity to neutralize the acid byproduct, leading to the protonation of the starting piperidine and halting the reaction.[1][2] 3. Poor solubility of reagents: Reactants may not be fully dissolved in the chosen solvent.[3] 4. Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[3] | 1. Use a fresh or purified alkylating agent. 2. Switch to a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and use at least 1.5-2.0 equivalents.[2][3] 3. Change to a more suitable solvent, such as DMF or acetonitrile, to ensure all reagents are dissolved.[2][4] 4. Gently heat the reaction mixture, but monitor closely to avoid side reactions.[1] |
| Formation of Quaternary Ammonium Salt (Over-alkylation) | 1. Excess alkylating agent: Using a stoichiometric excess of the alkylating agent increases the likelihood of a second alkylation on the product tertiary amine.[1] 2. High reactivity of the tertiary amine: The N-alkylated piperidine product is often more nucleophilic than the starting secondary amine, making it prone to a second alkylation.[1] 3. Rapid addition of alkylating agent: Fast addition can lead to localized high concentrations of the alkylating agent.[2] | 1. Use an excess of piperidine (2-3 equivalents) relative to the alkylating agent.[1] Alternatively, use a 1:1.1 ratio of piperidine to alkyl halide and add the halide slowly.[2] 2. Consider reductive amination as an alternative method, which avoids the use of alkyl halides and thus the formation of quaternary salts.[1][5] 3. Add the alkylating agent slowly or dropwise to the reaction mixture. A syringe pump is recommended for very slow addition.[2][6] |
| Slow or Incomplete Reaction | 1. Steric hindrance: Bulky substituents on the piperidine ring or the alkylating agent can slow down the reaction.[5] 2. Poor leaving group: The leaving group on the alkylating agent may not be sufficiently reactive (e.g., chloride vs. bromide or iodide). 3. Suboptimal solvent choice: The solvent may not be appropriate for the specific reaction conditions.[6] | 1. Increase the reaction temperature or prolong the reaction time. For highly hindered substrates, consider alternative synthetic routes like reductive amination.[5] 2. Use an alkylating agent with a better leaving group (I > Br > Cl). Catalytic amounts of potassium iodide can be added to in-situ generate a more reactive alkyl iodide from an alkyl chloride or bromide.[4] 3. Screen different solvents. Polar aprotic solvents like DMF or acetonitrile are often effective.[2][7] |
| Difficult Product Purification | 1. Presence of quaternary ammonium salt: This byproduct is often highly water-soluble and can be difficult to separate from the desired product during aqueous work-up.[1] 2. Unreacted starting materials: Excess piperidine or alkylating agent can co-elute with the product during chromatography. 3. Formation of other byproducts: Side reactions can lead to a complex mixture of products.[6] | 1. During work-up, adjust the pH of the aqueous layer to be basic (pH 9.5-12) to ensure the desired tertiary amine is in its free base form and more soluble in organic solvents.[3] The quaternary salt will remain in the aqueous layer. 2. Optimize the stoichiometry to minimize excess reagents. A thorough aqueous work-up can help remove excess piperidine.[5] 3. Monitor the reaction closely by TLC or LC-MS to minimize byproduct formation by stopping the reaction once the starting material is consumed.[7] Column chromatography on silica gel is a common method for purification.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of piperidine?
A1: The two most common methods are direct N-alkylation with an alkyl halide and reductive amination.[5] Direct alkylation involves the reaction of piperidine with an alkyl halide in the presence of a base.[5][7] Reductive amination is a milder method that involves reacting piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5]
Q2: How can I prevent the formation of the quaternary ammonium salt byproduct?
A2: The formation of a quaternary ammonium salt is a common side reaction due to over-alkylation.[1][6] To minimize this, you can:
-
Use an excess of piperidine relative to the alkylating agent.[1]
-
Add the alkylating agent slowly to the reaction mixture.[2]
-
Use a less reactive alkylating agent if possible.
-
Alternatively, employ reductive amination, which does not produce quaternary ammonium salts.[1][5]
Q3: What is the role of the base in direct N-alkylation with alkyl halides?
A3: The reaction between piperidine and an alkyl halide produces a hydrohalic acid (HX) as a byproduct.[7] The base is crucial for neutralizing this acid.[7] If the acid is not neutralized, it will protonate the starting piperidine, rendering it non-nucleophilic and stopping the reaction.[1][2] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and N,N-diisopropylethylamine (DIPEA).[2][5]
Q4: Which solvent should I choose for my N-alkylation reaction?
A4: The choice of solvent is critical and depends on the specific reaction. Anhydrous polar aprotic solvents are generally preferred for direct alkylation with alkyl halides.[2] Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly used because they effectively dissolve the reactants and facilitate the reaction.[2][5][7] For reductive amination, dichloromethane (DCM) or dichloroethane (DCE) are often employed.[5]
Q5: My reaction is not going to completion. What can I do?
A5: If your reaction is stalling, consider the following:
-
Increase the temperature: Gently heating the reaction can increase the rate, but be cautious as this may also promote side reactions like over-alkylation.[1]
-
Check your reagents: Ensure your piperidine, alkylating agent, and solvent are pure and anhydrous.
-
Use a more reactive alkylating agent: If you are using an alkyl chloride, switching to a bromide or iodide may improve the reaction rate.
-
Ensure sufficient base: Make sure you are using an adequate amount of a suitable base to neutralize the acid formed during the reaction.[3]
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of piperidine using an alkyl halide and a base.[5][7]
Materials:
-
Piperidine (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)[2]
-
Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq.)[5]
-
Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine and the anhydrous solvent.
-
Add the base to the stirred solution.[5]
-
Slowly add the alkyl halide dropwise to the mixture at room temperature.[2][7]
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[5]
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of piperidine with a carbonyl compound using sodium triacetoxyborohydride.[5]
Materials:
-
Piperidine (1.0 eq.)
-
Aldehyde or ketone (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)[7]
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve piperidine and the aldehyde or ketone in the anhydrous solvent.
-
Stir the mixture at room temperature for about 30 minutes to allow for the formation of the iminium intermediate.[7]
-
Add the sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is typically exothermic.[5]
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[5]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-alkylated piperidine.[7]
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of piperidine derivatives.
| Piperidine Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperidin-2-ylmethyl acetate | Methyl iodide | K₂CO₃ | DMF | RT | 12-24 | ~85 | [7] |
| Piperidin-2-ylmethyl acetate | Benzyl bromide | K₂CO₃ | DMF | 50-70 | 12-24 | ~90 | [7] |
| 4-Aminomethylpiperidine (Boc-protected) | Benzyl bromide | K₂CO₃ | DMF | RT | 12 | ~95 | [8] |
| Piperidine | Ethyl bromide | DIPEA | MeCN | RT | 16 | ~70 | [2] |
| Piperidine | Benzyl chloride | K₂CO₃ | EtOH | 80 (MW) | 0.67 | High | [9] |
Visualizations
Caption: Workflow for Direct N-Alkylation of Piperidine.
Caption: Decision Tree for Troubleshooting Low Yields.
References
Technical Support Center: Addressing Poor Reproducibility in Heterocyclic Compound Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering reproducibility challenges in the synthesis of heterocyclic compounds. Our goal is to provide actionable solutions to common experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding inconsistent results in heterocyclic synthesis.
Q1: My reaction yield is highly variable between experiments. What are the most common causes?
Inconsistent yields are a frequent issue stemming from several sensitive variables.[1] The most common factors include:
-
Reagent and Solvent Quality: The purity of starting materials, reagents, and solvents is paramount.[2] Contaminants, especially water in anhydrous reactions, can introduce unwanted side reactions or deactivate catalysts.[3] The age and storage conditions of reagents can also lead to degradation.[4]
-
Reaction Conditions: Minor deviations in temperature, pressure, reaction time, or stirring rate can significantly impact the outcome.[1][5] In heterogeneous reactions, inefficient mixing can lead to lower yields.[2]
-
Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen.[5] Improperly dried glassware or a non-inert atmosphere can halt a reaction.[2]
-
Workup and Purification Procedures: Product can be lost during transfers, extractions, and purification.[5][6] Some compounds may be unstable under the workup conditions (e.g., acidic/basic washes) or decompose on silica gel during chromatography.[1][7]
Q2: My reaction is not producing the desired product, or the starting material is not being consumed. Where should I begin troubleshooting?
A systematic approach is the most effective way to diagnose a failed reaction.[2]
-
Confirm Starting Materials: First, verify the identity and purity of your starting materials and reagents using analytical techniques like NMR or melting point analysis. Ensure they are not expired or degraded.[4]
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress from the very beginning.[1] This will tell you if the reaction is starting at all, stalling, or forming an unexpected byproduct.
-
Review the Protocol: Double-check all calculations, reagent stoichiometry, and the experimental setup.[6][8] Ensure glassware was properly dried and the reaction was maintained under an inert atmosphere if required.[5]
-
Isolate and Analyze: If a new spot appears on the TLC, attempt to isolate and characterize it. It may provide clues as to what went wrong. Sometimes, an unexpected but interesting product is formed.[7]
Q3: How can I be certain that I have synthesized the correct heterocyclic compound?
Structural confirmation requires a combination of spectroscopic and analytical techniques. No single method is sufficient. Key methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.[]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which helps to confirm the molecular formula.[]
-
Infrared (IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups within the molecule.[10]
-
Elemental Analysis: This technique determines the percentage composition of C, H, N, and S in the compound, providing further evidence for the molecular formula.[10]
Q4: What are the best practices for documenting my experiment to ensure it is reproducible?
Meticulous record-keeping is the cornerstone of reproducible science.[8] Your lab notebook, whether physical or electronic, should include:
-
Objective and Reaction Scheme: A clear statement of the experiment's purpose and a balanced reaction equation.[11]
-
Reagent Details: For each chemical used, record the name, source, purity/grade, lot number, and exact amount in mass and moles.[8]
-
Detailed Procedure: Write a step-by-step account of what you did, not what the protocol said to do.[12] Include specific details like the rate of addition, stir speed, and any color changes or precipitates observed.[8][11]
-
Reaction Conditions: Record the exact temperature, reaction time, and atmospheric conditions (e.g., under N₂).[8]
-
Analytical Data: Attach or reference all spectra (NMR, IR, MS), chromatograms (TLC, GC, HPLC), and note the yields (crude and purified).[13]
Section 2: Troubleshooting Guides
Guide 1: Systematic Troubleshooting of a Failed Reaction
When a reaction fails or results in a low yield, a logical workflow can help identify the root cause. The following diagram outlines a systematic approach to troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. sapiosciences.com [sapiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. Tips for Writing Better Science Papers: Experimental (7) - ChemistryViews [chemistryviews.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Strategies for the Late-Stage Functionalization of N-Alkyl Piperidines
Welcome to the technical support center for the late-stage functionalization of N-alkyl piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is late-stage functionalization (LSF) and why is it important for N-alkyl piperidines?
A1: Late-stage functionalization (LSF) refers to the introduction of chemical modifications to a complex molecule, such as a drug candidate, in the final steps of its synthesis.[1][2][3] This strategy is particularly valuable as it allows for the rapid generation of analogs from a common advanced intermediate, which can significantly accelerate the optimization of biological activity and physicochemical properties.[4][5][6] For N-alkyl piperidines, which are prevalent motifs in pharmaceuticals, LSF enables the exploration of structure-activity relationships without the need for de novo synthesis of each analog.[4][5][6]
Q2: What are the most common positions for functionalization on an N-alkyl piperidine ring?
A2: The most common positions for functionalization are the nitrogen atom (N-functionalization) and the α-carbon (C2/C6) adjacent to the nitrogen. Functionalization at the more remote β (C3/C5) and γ (C4) positions is more challenging due to the lower reactivity of these C-H bonds.[7][8]
N-Functionalization
Q3: I am observing significant amounts of dialkylated byproduct during N-alkylation. How can I improve the selectivity for mono-alkylation?
A3: Over-alkylation is a frequent issue. To favor mono-alkylation, consider the following strategies:
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump ensures that the piperidine is always in excess, statistically favoring the mono-alkylation product.[7][9]
-
Control of Stoichiometry: Use a slight excess of the piperidine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[9]
-
Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can minimize side reactions.[7] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be effective.[7][9]
-
Reaction without Base: The reaction will generate the hydrohalide salt of the mono-alkylated piperidine, which is less nucleophilic and slows down the second alkylation. However, this will also slow down the overall reaction rate.[7][9]
Q4: My N-acylation reaction is sluggish and giving low yields. What can I do to improve efficiency?
A4: Several factors can lead to inefficient N-acylation. Consider these troubleshooting steps:
-
Acylating Agent Reactivity: Acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride, switching to the corresponding acid chloride may improve the reaction rate.[7]
-
Use of a Catalyst: A nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents.[7]
-
Solvent Choice: Ensure you are using an anhydrous aprotic solvent like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).[7]
-
Addition of a Base: A tertiary amine base like triethylamine (TEA) or DIPEA should be added to neutralize the acid byproduct (e.g., HCl) that can protonate the starting piperidine, rendering it unreactive.[7]
C-H Functionalization
Q5: I am trying to functionalize the α-C-H bond (C2/C6), but I'm getting a mixture of regioisomers or no reaction. How can I improve α-selectivity?
A5: Achieving high regioselectivity in C-H functionalization is a common challenge.[9] Here are some strategies to enhance α-selectivity:
-
Directing Groups: Installing a directing group on the piperidine nitrogen can guide the functionalization to the α-position. Common directing groups include pyridyl, pyrimidyl, or amide groups.[9]
-
Iminium Ion Formation: A robust method for α-functionalization involves the selective formation of an endo-iminium ion from the N-alkyl piperidine, followed by the addition of a nucleophile.[4][5][6] This can be achieved through the oxidation of the corresponding tertiary alkylamine N-oxide.[4][5][6]
-
Photoredox Catalysis: Photoredox catalysis can be a powerful tool for α-C-H arylation of piperidine derivatives, often with high diastereoselectivity.[10][11]
Q6: How can I achieve functionalization at the more remote β (C3) or γ (C4) positions?
A6: Functionalization at these positions is more challenging.[7][8] Here are some approaches:
-
Steric Hindrance at the α-Position: Introducing bulky substituents at the α-positions can sterically block these sites and favor functionalization at the more accessible C3 or C4 positions.[7][9]
-
Directing Groups: Specific directing groups can guide functionalization to the C4 position. For example, aminoquinoline amides have been used to direct the C4 arylation of piperidines.[12]
-
Indirect Methods for C3 Functionalization: Direct C-H functionalization at the C3 position is difficult due to the electron-withdrawing effect of the nitrogen. An indirect approach, such as the cyclopropanation of a corresponding tetrahydropyridine followed by reductive ring-opening, can be employed.[9][13]
Q7: My C-H functionalization reaction is producing a mixture of diastereomers. How can I improve diastereoselectivity?
A7: Controlling diastereoselectivity is crucial. The following factors can be optimized:
-
Chiral Auxiliaries: Using a chiral auxiliary on the piperidine nitrogen can effectively control the stereochemical outcome.[7]
-
Substrate Control: Existing stereocenters in the piperidine ring can influence the stereochemistry of subsequent reactions.[7]
-
Catalyst Control: For metal-catalyzed reactions, the choice of catalyst is critical. For instance, in rhodium-catalyzed C-H functionalization, catalysts like Rh₂(R-TPPTTL)₄ have shown high diastereoselectivity for C2 functionalization.[9][13]
-
Thermodynamic Control: In some photoredox-catalyzed reactions, a subsequent epimerization can lead to a high diastereomeric ratio, favoring the thermodynamically most stable isomer.[10][11]
Protecting Groups
Q8: I am having trouble removing the N-Boc protecting group. The reaction is incomplete or I'm observing side reactions. What are the optimal conditions?
A8: Incomplete deprotection or side reactions during N-Boc removal can be addressed by optimizing the reaction conditions:
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) in a concentration of 20-50% in a solvent like DCM is commonly used. For more sensitive substrates, a weaker acid like formic acid or a milder Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be considered.[7]
-
Reaction Time and Temperature: Boc deprotection is usually rapid at room temperature (1-2 hours). If the reaction is sluggish, a slight increase in temperature may help, but this can also increase the risk of side reactions. Careful monitoring by TLC or LC-MS is crucial.[7]
-
Scavengers: The released tert-butyl cation can alkylate electron-rich functional groups. Adding a scavenger like triethylsilane (TES) or anisole can trap this cation and prevent side reactions.[7]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed C-H Arylation
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Catalyst deactivation | Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[9] |
| Iodide inhibition | The buildup of iodide can inhibit the catalyst. The use of a base like K₂CO₃ with pivalic acid (PivOH) can help in catalyst turnover.[12] | |
| Incorrect ligand or base | The choice of phosphine ligand and base is crucial. Perform a screen of different ligands and bases to find the optimal combination for your substrate.[9] | |
| Poorly reactive aryl iodide | Electron-rich aryl iodides tend to react faster in some Pd(II)/Pd(IV) catalytic cycles.[12] |
Issue 2: Poor Regioselectivity in C-H Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Mixture of α, β, and γ isomers | Lack of directing effect | Introduce a directing group on the nitrogen to favor a specific position. For example, a pyridyl group for α-functionalization or an aminoquinoline amide for C4-functionalization.[9][12] |
| Steric factors | If the α-position is desired but β/γ products are formed, consider using a less sterically bulky N-alkyl group. Conversely, to favor β/γ functionalization, introduce bulky substituents at the α-position.[7][9] | |
| Catalyst control | The choice of catalyst can significantly influence regioselectivity. For example, in rhodium-catalyzed carbene insertions, different catalysts can favor either C2 or C4 functionalization.[8][13] |
Quantitative Data
Table 1: Comparison of Catalysts for C2-Functionalization of N-Protected Piperidines
| Entry | N-Protecting Group | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Boc | Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 | - | - | [13] |
| 2 | Boc | Rh₂(R-TCPTAD)₄ | variable | low | moderate | [13] |
| 3 | Bs | Rh₂(R-TPPTTL)₄ | 29->30:1 | 52-73% | - | [13] |
Boc = tert-butyloxycarbonyl, Bs = Brosyl
Table 2: Substrate Scope for Photoredox-Catalyzed α-Arylation of Trisubstituted Piperidines
| Product | R² | R³, R⁴ | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 2a | Me | Et | - | >95:5 | [10] |
| 2b | c-Pr | Et | 75 | >95:5 | [10] |
| 2c | n-Pr | Et | 78 | >95:5 | [10] |
| 2d | Ph | Et | 72 | 97:3 | [10] |
| 2e | H | c-Pent | 85 | >95:5 | [10] |
| 2g | H | N-Boc-piperidine | 75 | >95:5 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of Piperidine
This protocol is optimized to minimize over-alkylation.[9]
-
Set up a round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Slowly add the alkyl halide to the stirred piperidine solution over several hours. The slow addition is crucial to maintain an excess of piperidine, thereby minimizing dialkylation.[9]
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent by rotary evaporation.
-
To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved. [9]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.
Protocol 2: Palladium-Catalyzed N-Arylation of Piperidine (Buchwald-Hartwig Amination)
This protocol is a typical procedure for the N-arylation of piperidine.[9]
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%), and base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq) to a Schlenk flask.
-
Add the aryl halide (1.0 eq) and piperidine (1.2-1.5 eq) to the flask.
-
Add anhydrous solvent (e.g., Toluene or Dioxane).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Photoredox-Catalyzed α-C-H Arylation of N-Boc-Piperidine
This is a general procedure for the α-C-H arylation using a photocatalyst.[7]
-
In a reaction vial, combine N-Boc-piperidine (0.2 mmol), the aryl halide (0.3 mmol), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a base (e.g., Cs₂CO₃, 0.4 mmol).
-
Add anhydrous, degassed solvent (e.g., acetonitrile or DMF, 2 mL).
-
Seal the vial and place it in front of a blue LED light source.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for N-alkylation of piperidines.
Caption: Decision-making for regioselective C-H functionalization.
References
- 1. Late-stage functionalization - Wikipedia [en.wikipedia.org]
- 2. Late-Stage Functionalization [kofo.mpg.de]
- 3. Late-Stage Functionalization [kofo.mpg.de]
- 4. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"comparing the efficacy of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine with other oxadiazole analogs"
A comprehensive analysis of the therapeutic potential of various oxadiazole derivatives, supported by experimental data from recent studies.
The oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the efficacy of various oxadiazole analogs, drawing upon experimental data from studies investigating their antibacterial, anticancer, and anti-inflammatory properties. While a direct comparison involving 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is not feasible due to the absence of specific published data, this guide offers a broader perspective on the structure-activity relationships within the diverse class of oxadiazole compounds.
Antibacterial Efficacy of Oxadiazole Analogs
A significant body of research has focused on the development of oxadiazole-based antibacterial agents, particularly against resilient Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).[4][5][6] These compounds often target bacterial cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs).[4][5] The following table summarizes the in vitro antibacterial activity of selected oxadiazole analogs.
Table 1: In Vitro Antibacterial Activity of Oxadiazole Analogs
| Compound | Target Organism(s) | Efficacy Metric (MIC in µg/mL) | Reference |
| Oxadiazole 72c | MRSA strains, S. hemolyticus, B. cereus, B. licheniformis, E. faecalis | Potent activity, better than oxadiazole 8 | [4] |
| Oxadiazole 8 | MRSA strains | Less potent than oxadiazole 72c | [4] |
| Antibiotic 75b | MRSA | Efficacious in a mouse model | [5][7] |
| Phenol derivatives (51a, 52a) | S. aureus | 2 | [6] |
| 2-nitro derivative (71a) | S. aureus | 4 | |
| 4-phenol derivative (79a) | S. aureus | 16 | |
| Benzothiazole derivative (106b) | S. aureus | 16 |
Experimental Protocol: Minimal Inhibitory Concentration (MIC) Assay
The antibacterial efficacy of the oxadiazole analogs is primarily determined using the Minimal Inhibitory Concentration (MIC) assay. This method quantifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
A typical workflow for an MIC assay is as follows:
Anticancer Efficacy of Oxadiazole Derivatives
Oxadiazole derivatives have emerged as promising candidates in oncology, demonstrating cytotoxic effects against various cancer cell lines.[8][9][10][11][12][13] Their mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest.[8][9][10]
Table 2: In Vitro Anticancer Activity of Selected Oxadiazole Analogs
| Compound | Cancer Cell Line | Efficacy Metric (IC50) | Reference |
| Compound 2d | PC-3 (Prostate Cancer) | 0.22 µM | [10] |
| Compound 2a | LNCaP (Prostate Cancer) | 8.34 µM | [10] |
| Compound 4g | C6 (Glioma) | 8.16 µM | [8] |
| Compound 4f | C6 (Glioma) | 13.04 µM | [8] |
| Compound 4b | HL-60(TB), MDA-MB-435, OVCAR-3, K-562 | High % growth inhibition | [13] |
| Compound 4c | UO-31, MDA-MB-435, KM12, K-562 | High % growth inhibition | [13] |
| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives 18a–c | MCF-7, A549, MDA MB-231 | Sub-micromolar | [14] |
| 3,4-diaryl-1,2,4-oxadiazolidin-5-one 15 | MCF-7 | 15.63 µM | [14] |
| 1,3,4-oxadiazole derivatives 43a, 43b | MCF-7 | 1.76 ± 0.08 µM, 1.18 ± 0.04 µM | [15] |
| 1,3,4-oxadiazole derivatives 43a, 43b, 44b, 44d | MDA-MB-231 | 0.59 ± 0.02 µM, 3.59 ± 0.2 µM, 1.24 ± 0.06 µM, 1.16 ± 0.04 µM | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic potential of oxadiazole analogs against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability based on the metabolic activity of the cells.
Apoptosis and Cell Cycle Analysis
To elucidate the mechanism of cell death induced by these compounds, further experiments such as apoptosis assays and cell cycle analysis are often performed. For instance, flow cytometry can be utilized to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.[9][10]
Anti-inflammatory Activity of Oxadiazole Analogs
Certain oxadiazole derivatives have also demonstrated significant anti-inflammatory properties.[3][16] Their efficacy is often evaluated in animal models of inflammation, such as the carrageenan-induced rat paw edema model.
Table 3: Anti-inflammatory Activity of Oxadiazole Analogs
| Compound Class/Derivative | Animal Model | Efficacy Metric (% protection against edema) | Reference |
| Oxadiazoles | Carrageenan-induced rat paw edema | 27-66% | [16] |
| Oxadiazolines | Carrageenan-induced rat paw edema | 20-56% | [16] |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives (21a–n) | Carrageenan-induced rat paw edema | 33-62% | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for screening anti-inflammatory drugs.
Conclusion
The collective findings from numerous studies underscore the vast therapeutic potential of the oxadiazole scaffold. The structure-activity relationship studies reveal that modifications to the substituents on the oxadiazole ring system can significantly influence their biological activity. While specific data on this compound is not currently available, the broader family of oxadiazole analogs continues to be a fertile ground for the discovery of novel antibacterial, anticancer, and anti-inflammatory agents. Further research into novel derivatives and their mechanisms of action will undoubtedly pave the way for new and effective therapeutic interventions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Oxadiazole and their Synthetic Analogues: An Updated Review | PDF [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and evaluation of novel oxadiazole derivatives as potential prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, synthesis, and pharmacological evaluation of novel oxadiazole and oxadiazoline analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticancer Activity of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the in vivo anticancer efficacy of the novel compound 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine. Given the absence of published xenograft data for this specific molecule, its potential performance is benchmarked against other structurally related 1,3,4-oxadiazole derivatives with demonstrated anticancer activity. The following sections detail comparative efficacy data, standardized experimental protocols for in vivo validation, and relevant biological pathways.
Comparative Efficacy of Oxadiazole Derivatives in Xenograft Models
The 1,3,4-oxadiazole scaffold is a key feature in a variety of compounds developed for their anticancer properties.[1][2][3][4] These compounds exert their effects through diverse mechanisms, including the inhibition of enzymes like telomerase, histone deacetylases (HDACs), and various kinases.[1][3][4][5] The tables below summarize the in vivo performance of representative 1,3,4-oxadiazole derivatives, providing a baseline for assessing the potential of this compound.
Table 1: In Vivo Efficacy of Comparator Oxadiazole Derivatives in Xenograft Models
| Compound/Drug | Cancer Type | Xenograft Model | Dosing Regimen | Key Efficacy Endpoint | Reference |
| Compound 27 (HDAC Inhibitor) | Burkitt's Lymphoma | Daudi Xenograft | Not Specified | ~50% reduction in tumor growth | [1] |
| BMS-645737 (VEGFR-2 Inhibitor) | Lung Cancer | L2987 Xenograft | Not Specified | High anti-cancer activity reported | [3] |
| Hypothetical: this compound | Colon Cancer | HT-29 Xenograft | 50 mg/kg, i.p., daily | TBD | N/A |
| 5-Fluorouracil (Standard of Care) | Colorectal, Breast, etc. | Various | Various | Varies by model | [3] |
| Doxorubicin (Standard of Care) | Breast, Ovarian, etc. | Various | Various | Varies by model | [3] |
Table 2: In Vitro Cytotoxicity of Various Oxadiazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line(s) | IC50 Value(s) | Noted Mechanism | Reference |
| Compound 27 | Raji | 12.1 ± 1.9 nM | HDAC1 Inhibition | [1] |
| Compound 33 | MCF-7 | 0.34 ± 0.025 µM | EGFR Interaction | [1] |
| Compound 26 | HEPG2, MCF7, SW1116, BGC823 | Stronger than 5-Fluorouracil | Telomerase Inhibition | [3] |
| Compound 3e | MDA-MB-231 | Potent activity reported | STAT3 and miR-21 targets predicted | [4] |
| Compound 4s | MDA-MB-435 (Melanoma), K-562 (Leukemia) | Growth Percent of 15.43 and 18.22 | Not Specified | [6] |
Experimental Protocols for Xenograft Studies
The following is a generalized protocol for assessing the anticancer activity of a test compound, such as this compound, using a patient-derived or cell line-derived xenograft model.[7][8][9][10]
Cell Lines and Culture
-
Cell Line Selection: Human cancer cell lines (e.g., HT-29 for colon cancer, MDA-MB-231 for breast cancer) are selected based on the target cancer type.[4] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability: Cells should be harvested during the logarithmic growth phase for implantation, ensuring high viability (>95%) as determined by trypan blue exclusion.
Animal Models
-
Strain: Immunodeficient mice (e.g., athymic nude mice or SCID mice), aged 6-8 weeks, are used to prevent graft rejection.[9][11]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to sterile food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation and Model Development
-
Subcutaneous Xenograft: A suspension of 2-5 x 10^6 cancer cells in 100-200 µL of sterile PBS or Matrigel is injected subcutaneously into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: Volume = (Length x Width²) / 2.
Compound Administration and Treatment Groups
-
Randomization: Once tumors reach the desired volume, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Groups:
-
Vehicle Control (e.g., saline, DMSO/PEG solution)
-
Test Compound (e.g., this compound at various doses)
-
Positive Control/Standard of Care (e.g., 5-Fluorouracil, Doxorubicin)
-
-
Administration: The compound is administered via a clinically relevant route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily, twice weekly) for a specified duration (e.g., 21-28 days).
Data Collection and Analysis
-
Primary Endpoint: The primary endpoint is typically Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
-
Secondary Endpoints:
-
Body Weight: Monitored as an indicator of toxicity.
-
Survival Analysis: In some studies, treatment continues until a humane endpoint is reached, and survival is analyzed using Kaplan-Meier curves.
-
Biomarker Analysis: At the end of the study, tumors are excised, and tissues can be used for immunohistochemistry (IHC), Western blot, or gene expression analysis to study the compound's effect on specific signaling pathways.
-
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes. Below are representations of a standard xenograft workflow and a hypothetical signaling pathway that could be targeted by an oxadiazole derivative.
Caption: Experimental workflow for a xenograft study.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Comparative Cross-Reactivity Profiling of Kinase Inhibitors: A Guide for Drug Development Professionals
Introduction:
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. However, the high degree of homology within the human kinome presents a significant challenge, often leading to off-target effects and undesirable toxicity. Comprehensive cross-reactivity profiling is therefore a critical step in the preclinical evaluation of any new kinase inhibitor. This guide provides a comparative analysis framework for assessing the selectivity of kinase inhibitors, using the scaffold 4-(5-methyl-1,3,4-oxadiazole-2-yl)piperidine, hereafter referred to as "Compound X," as a hypothetical lead compound.
It is important to note that while the 1,3,4-oxadiazole and piperidine moieties are common in medicinal chemistry and have been incorporated into various kinase inhibitors, a comprehensive public dataset for the specific cross-reactivity profile of 4-(5-methyl-1,3,4-oxadiazole-2-yl)piperidine against a broad kinase panel is not currently available.[1] This guide will, therefore, use a hypothetical profile for "Compound X" to illustrate the comparison process against established or publicly documented alternative compounds. The alternatives chosen are structurally distinct but operate within the kinase inhibitor space, providing a relevant comparative context.
Quantitative Kinase Selectivity Comparison
The following tables summarize the inhibitory activity (IC50) and binding affinity (Kd) of our hypothetical lead, Compound X, against a panel of selected kinases, compared to two alternative kinase inhibitors: a PIM-1 inhibitor with a 1,3,4-oxadiazole core and a well-characterized multi-kinase inhibitor, Staurosporine. Lower values indicate higher potency.
Table 1: Inhibitory Activity (IC50, nM) Against a Panel of Kinases
| Kinase Target | Compound X (Hypothetical) | PIM-1 Inhibitor (Compound 10f)[2] | Staurosporine (Broad Spectrum)[2] |
| PIM-1 | 50 | 17 | 16.7 |
| ABL1 | >10,000 | Not Reported | 6.4 |
| AKT1 | 850 | Not Reported | 3 |
| CDK2/cyclin A | 1,200 | Not Reported | 3 |
| GSK3β | >10,000 | Not Reported | 10 |
| JAK2 | 5,600 | Downregulates[2] | 150 |
| STAT3 | >10,000 | Downregulates[2] | Not Reported |
| p38α (MAPK14) | 4,300 | Not Reported | 350 |
Data for Compound X is illustrative. Data for PIM-1 Inhibitor (10f) and Staurosporine are derived from published studies.[2]
Table 2: Comparative Selectivity Profile
| Compound | Primary Target(s) | Selectivity Score (S-Score)* | Notes |
| Compound X (Hypothetical) | PIM-1 | 0.05 (Calculated) | Hypothetically designed for PIM-1 selectivity with minimal off-target activity on tested kinases. |
| PIM-1 Inhibitor (10f) [2] | PIM-1 | Not Reported | Shows potent PIM-1 inhibition and downstream effects on JAK2/STAT3 signaling.[2] |
| CHMFL-ABL/KIT-155 [3] | ABL, c-KIT | 0.03 (at 1 µM) | A highly selective dual inhibitor, screened against 468 kinases.[3] |
| Staurosporine [2] | Broad Spectrum | >0.5 (High promiscuity) | A non-selective inhibitor used as a positive control, binds to a wide variety of kinases. |
*The Selectivity Score (S-Score) is a quantitative measure of compound selectivity, calculated based on the number of kinases inhibited above a certain threshold at a given concentration. A lower score indicates higher selectivity.
Experimental Protocols
Detailed and robust experimental methodologies are essential for generating reliable cross-reactivity data. Below are generalized protocols for common assays used in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the dissociation constant (Kd) of a test compound for a panel of kinases.
-
Objective: To quantify the binding affinity of the test compound against a broad panel of kinases.
-
Methodology:
-
Reagents: Europium-labeled anti-tag antibody, Alexa Fluor™-labeled kinase tracer, and purified kinases of interest.
-
Procedure: The test compound is serially diluted in a buffer solution. The kinase, tracer, and Eu-labeled antibody are added to each well of a microplate containing the compound dilutions.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a suitable plate reader. The signal is proportional to the amount of tracer bound to the kinase.
-
Data Analysis: The data is normalized to controls (no inhibitor). The Kd or IC50 values are then calculated by fitting the dose-response curve to a sigmoidal model.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment by measuring changes in the thermal stability of target proteins upon ligand binding.[1]
-
Objective: To confirm that the compound binds to its intended kinase target within intact cells.[1]
-
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a defined period.[1]
-
Heating: The treated cells are heated across a range of temperatures to induce protein denaturation and aggregation. Ligand binding typically stabilizes the target protein, increasing its melting temperature.[1]
-
Cell Lysis & Fractionation: After heating, cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.[1]
-
Protein Detection: The amount of the target kinase remaining in the soluble fraction at each temperature is quantified using methods like Western Blotting or mass spectrometry.[1]
-
Data Analysis: A "melting curve" is generated by plotting the soluble protein amount against temperature. A rightward shift in the curve for compound-treated cells compared to the control indicates target engagement.[1]
-
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: A generalized workflow for kinase inhibitor discovery and profiling.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target in cancer therapy.
Conclusion
The comprehensive profiling of a kinase inhibitor against a broad panel of kinases is an indispensable activity in modern drug discovery. While no public data exists for the specific molecule 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine, this guide provides a robust framework for such an evaluation. By employing quantitative in vitro assays, confirming target engagement in cellular models, and comparing the resulting selectivity profile against alternative compounds, researchers can make more informed decisions, anticipate potential off-target liabilities, and ultimately develop safer and more effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
"head-to-head comparison of 1,2,4-oxadiazole versus 1,3,4-oxadiazole scaffolds in drug design"
In the landscape of medicinal chemistry, the quest for drug candidates with optimal efficacy and developability is a perpetual challenge. Heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals, and among them, the oxadiazole isomers have garnered significant attention.[1] Specifically, the 1,2,4- and 1,3,4-oxadiazole rings are frequently employed as bioisosteres for amide and ester functionalities.[2][3] This strategic replacement aims to enhance a molecule's physicochemical properties, metabolic stability, and overall pharmacological profile.[4][5] This guide provides a detailed, head-to-head comparison of these two prominent oxadiazole scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions during the design process.
Physicochemical Properties: A Tale of Two Isomers
The arrangement of the nitrogen and oxygen atoms within the oxadiazole ring profoundly influences its electronic distribution, which in turn dictates its physicochemical properties. A systematic comparison of matched pairs of 1,2,4- and 1,3,4-oxadiazole-containing compounds has revealed significant differences in lipophilicity and aqueous solubility, with the 1,3,4-oxadiazole isomer consistently demonstrating a more favorable profile for drug development.[6]
The lower lipophilicity of the 1,3,4-oxadiazole isomer can be attributed to its distinct charge distribution and larger dipole moment compared to the 1,2,4-isomer.[6] This difference in polarity has significant implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, with lower lipophilicity often correlating with reduced off-target effects and improved safety profiles.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Key Takeaway |
| Lipophilicity (logD) | Higher | An order of magnitude lower | 1,3,4-isomer is significantly less lipophilic, which can be advantageous for ADME properties.[6] |
| Aqueous Solubility | Lower | Higher | 1,3,4-isomer generally exhibits better solubility, aiding in formulation and bioavailability.[6] |
| hERG Inhibition | Higher propensity | Lower propensity | 1,3,4-isomer shows a reduced risk of hERG-related cardiotoxicity.[6] |
Metabolic Stability: The Robustness of the 1,3,4-Oxadiazole Core
Metabolic stability is a critical parameter in drug design, as it determines the half-life and bioavailability of a compound. The 1,2,4-oxadiazole ring, while often used to improve stability over esters and amides, can itself be susceptible to enzymatic degradation through reductive cleavage of the O-N bond.[7] In direct comparisons, the 1,3,4-oxadiazole isomer frequently exhibits superior metabolic stability.[6][7]
This enhanced stability is attributed to the inherent chemical and thermal resistance of the 1,3,4-oxadiazole scaffold.[3] The choice between the two isomers can, therefore, be a critical determinant of a drug candidate's success.
| Isomer | Human Liver Microsome (HLM) Stability | Key Takeaway |
| 1,2,4-Oxadiazole | Generally lower | More prone to metabolic cleavage.[7] |
| 1,3,4-Oxadiazole | Generally higher | Often the more metabolically robust option.[6][7] |
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
The metabolic stability of a compound is commonly assessed using an in vitro Human Liver Microsome (HLM) assay. This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s.
-
Preparation: A solution of the test compound (typically at a final concentration of 1 µM) is prepared in a buffer solution containing the HLM fraction.
-
Pre-incubation: The mixture is pre-incubated at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: The metabolic reaction is initiated by the addition of a pre-warmed solution of NADPH, a necessary cofactor for many metabolic enzymes. This point is considered time zero (T=0).[7]
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution, typically a cold organic solvent like acetonitrile, which precipitates the proteins.
-
Analysis: The samples are then centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining concentration of the parent compound.
-
Data Interpretation: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance, which are indicators of its metabolic stability.
Biological Activities: A Broad Spectrum of Potential
Both 1,2,4- and 1,3,4-oxadiazole derivatives have been incorporated into molecules demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][8] The choice of isomer can influence the potency and selectivity of the compound, likely due to the different spatial orientation of substituents and their resulting interactions with the biological target.
Anticancer Activity
| Scaffold | Compound Example | Cancer Cell Line | IC50 (µM) |
| 1,2,4-Oxadiazole | Imidazopyrazine derivative 16b | MCF-7 (Breast) | 0.22[3] |
| Imidazopyrazine derivative 16a | MCF-7 (Breast) | 0.68[3] | |
| Isatin-based derivative 17a | Mantel Cell Lymphoma | 0.4 - 1.5[2] | |
| 1,3,4-Oxadiazole | Thymol-1,3,4-oxadiazole derivative 5c | MCF-7 (Breast) | 1.1[1] |
| Tetrazol amide derivative 34b | MCF-7 (Breast) | 0.31[1] | |
| Tetrazol amide derivative 34b | A549 (Lung) | 1.02[1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Incubation: The plate is incubated for a further 2-4 hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (such as DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated by plotting the cell viability against the compound concentration.[4]
Synthesis: Divergent Routes to Isomeric Scaffolds
The synthesis of 1,2,4- and 1,3,4-oxadiazoles proceeds through distinct and well-established chemical pathways, allowing for the selective construction of the desired isomer.
-
1,2,4-Oxadiazoles: The most common route involves the cyclization of an O-acyl amidoxime, which is typically formed by the reaction of an amidoxime with a carboxylic acid derivative (such as an acid chloride or anhydride).[5]
-
1,3,4-Oxadiazoles: These are frequently synthesized via the cyclodehydration of N,N'-diacylhydrazines. This can be achieved by treating a hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride.[9]
Conclusion
The 1,2,4- and 1,3,4-oxadiazole scaffolds, while isomeric, are not created equal in the context of drug design.[10][11] The 1,3,4-oxadiazole isomer generally presents a more attractive profile, with lower lipophilicity, higher aqueous solubility, and greater metabolic stability.[6] These characteristics can translate into a more favorable ADME profile and a lower risk of certain toxicities. However, potent and effective drug candidates have been developed using both scaffolds, underscoring that the optimal choice is context-dependent and influenced by the specific biological target and desired molecular properties. This guide provides a foundational understanding to assist medicinal chemists in the strategic selection and application of these versatile heterocyclic systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 10. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide Featuring CRISPR/Cas9
A hypothetical case study of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
In the quest for novel therapeutics, identifying a compound's precise mechanism of action (MoA) is a critical step. For the purpose of this guide, we will consider a hypothetical novel compound, this compound, hereafter referred to as "Compound X". Preliminary in-silico and biochemical screens suggest that Compound X may exert its anti-proliferative effects by inhibiting "Kinase Y," a key enzyme in a cancer-related signaling pathway. This guide provides a comparative overview of experimental approaches to validate this hypothesized MoA, with a special focus on the powerful CRISPR/Cas9 gene-editing technology.
CRISPR/Cas9-Based MoA Validation: The Gold Standard for Target Engagement
The CRISPR/Cas9 system offers a precise and efficient way to edit the genome of living cells. By knocking out the gene that codes for the hypothesized target protein (Kinase Y), we can observe whether the cells become resistant to Compound X. This directly tests the necessity of the target for the compound's efficacy.
Experimental Workflow for CRISPR/Cas9-Mediated Validation
The general workflow for validating the MoA of Compound X using CRISPR/Cas9 is as follows:
Hypothetical Signaling Pathway of Compound X
The proposed mechanism of action for Compound X involves the inhibition of Kinase Y, which is a crucial component of a signaling pathway that ultimately promotes cell proliferation.
Comparison of MoA Validation Techniques
While CRISPR/Cas9 is a powerful tool, other techniques can also be employed to validate a drug's MoA. Each method has its own advantages and limitations.
| Feature | CRISPR/Cas9 | RNA Interference (RNAi) | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) |
| Principle | Gene knockout | mRNA degradation | Ligand-induced thermal stabilization | Covalent labeling of active enzymes |
| Specificity | High | Moderate (off-target effects) | Moderate (indirect) | High |
| Ease of Use | Moderate | High | Moderate | Complex |
| Cost | Moderate | Low | Moderate | High |
| Information Provided | Target necessity | Target necessity | Target engagement | Target engagement & selectivity |
| Time to Result | Weeks to months | Days to weeks | Days | Weeks |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of Kinase Y
-
sgRNA Design and Cloning:
-
Design at least two unique sgRNAs targeting a constitutive exon of the Kinase Y gene using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPR v2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target cancer cell line with the lentivirus in the presence of polybrene.
-
-
Selection and Clonal Expansion:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
-
Knockout Validation:
-
Extract genomic DNA from expanded clones and perform Sanger sequencing of the target locus to identify indels.
-
Perform Western blotting to confirm the absence of Kinase Y protein expression.
-
-
Phenotypic Assays:
-
Plate wild-type and Kinase Y knockout cells in 96-well plates.
-
Treat the cells with a dose-response of Compound X for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Analyze downstream signaling by Western blotting for a known substrate of Kinase Y.
-
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture the target cancer cell line to 80-90% confluency.
-
Treat the cells with either vehicle or Compound X at a desired concentration for a specified time.
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells by freeze-thaw cycles.
-
Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Protein Precipitation and Detection:
-
Centrifuge the heated lysates to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Kinase Y at each temperature by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities and plot the fraction of soluble Kinase Y as a function of temperature for both vehicle and Compound X-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
-
Logical Relationship of Validation Methods
The different MoA validation methods can be seen as a tiered approach, moving from broader to more specific validation of the target.
"comparative analysis of the ADMET properties of piperidine-oxadiazole derivatives"
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel piperidine-oxadiazole derivatives. The following sections detail the in silico pharmacokinetic and drug-likeness parameters of a series of synthesized compounds, providing insights into their potential as viable drug candidates.
The development of novel therapeutic agents requires a thorough evaluation of their ADMET properties to ensure safety and efficacy. In the early stages of drug discovery, in silico predictive models are invaluable for screening compound libraries and identifying candidates with favorable pharmacokinetic profiles. This guide focuses on a series of phthalazine-piperazine-1,2,4-oxadiazole hybrids, which share a core structure with many piperidine-oxadiazole derivatives and serve as a relevant case study. The analysis highlights key parameters that influence a compound's journey through the body.
Comparative Analysis of Predicted ADMET Properties
The ADMET properties for a series of phthalazine-piperazine-1,2,4-oxadiazole hybrids were predicted using the SwissADME and pkCSM web servers. The data for the most potent anticancer compounds from the series (4c, 4d, 4e, and 4h) are summarized below, providing a comparative overview of their drug-likeness and pharmacokinetic profiles.
| Parameter | Compound 4c | Compound 4d | Compound 4e | Compound 4h | Optimal Range/Value |
| Physicochemical Properties | |||||
| Molecular Weight ( g/mol ) | 479.52 | 524.52 | 513.97 | 495.56 | < 500 |
| LogP (Consensus) | 3.85 | 3.95 | 4.21 | 4.01 | ≤ 5 |
| H-bond Acceptors | 6 | 8 | 6 | 6 | ≤ 10 |
| H-bond Donors | 0 | 0 | 0 | 0 | ≤ 5 |
| Rotatable Bonds | 5 | 5 | 5 | 5 | ≤ 10 |
| Pharmacokinetics (Absorption) | |||||
| GI Absorption | High | High | High | High | High |
| BBB Permeant | Yes | No | Yes | Yes | No (for non-CNS) |
| P-gp Substrate | No | Yes | No | No | No |
| Drug-Likeness Rules | |||||
| Lipinski's Rule | Yes (0) | Yes (1) | Yes (0) | Yes (0) | 0 violations |
| Ghose Filter | Yes (0) | Yes (1) | Yes (0) | Yes (0) | 0 violations |
| Veber Rule | Yes (0) | Yes (0) | Yes (0) | Yes (0) | 0 violations |
| Egan Rule | Yes (0) | Yes (0) | Yes (0) | Yes (0) | 0 violations |
| Muegge Rule | Yes (0) | Yes (0) | Yes (0) | Yes (0) | 0 violations |
| Medicinal Chemistry | |||||
| PAINS Alert | 0 | 0 | 0 | 0 | 0 alerts |
| Brenk Alert | 1 | 1 | 1 | 1 | 0 alerts |
| Lead-likeness | Yes (1) | Yes (2) | Yes (1) | Yes (1) | 0 violations |
Note: The data presented is based on in silico predictions from the study "One-Pot Synthesis of Some New Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids: Anticancer Evaluation, Molecular Docking and ADMET Studies". The number in parentheses for Drug-Likeness Rules and Lead-likeness indicates the number of violations.
Experimental and Computational Protocols
The determination of the ADMET properties for the analyzed compounds was conducted using established in silico methodologies.
In Silico ADMET Prediction:
The pharmacokinetic properties and drug-likeness of the synthesized compounds were predicted using the following web-based platforms:
-
SwissADME: This tool was utilized to predict a wide range of physicochemical properties, pharmacokinetic parameters (including GI absorption, BBB permeability, and P-glycoprotein substrate status), and to evaluate compliance with various drug-likeness rules (Lipinski, Ghose, Veber, Egan, and Muegge). It also screened for medicinal chemistry alerts such as PAINS (Pan Assay Interference Compounds) and Brenk.
-
pkCSM: This platform was also employed to predict pharmacokinetic and toxicity properties, providing a comprehensive profile of the compounds' ADMET characteristics.
The canonical SMILES (Simplified Molecular Input Line Entry System) representation of each molecule was submitted to the respective web servers to generate the predictions. This computational screening allows for the early identification of potential liabilities in drug candidates, thereby guiding the selection of compounds for further experimental validation.
Workflow for In Silico ADMET Analysis
The logical flow from compound design to in silico ADMET evaluation is a critical component of modern drug discovery pipelines. This process allows for the efficient filtering of large compound libraries to prioritize candidates with the highest potential for successful clinical development.
Benchmarking 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine Against Known Histone Deacetylase (HDAC) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative Histone Deacetylase (HDAC) inhibitor, 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine, against established, clinically relevant HDAC inhibitors. While direct experimental data for the target compound's HDAC inhibitory activity is not publicly available, this document serves as a benchmarking framework. A hypothetical IC50 value for this compound is included for illustrative comparison. The data presented for known inhibitors is collated from various published studies and manufacturer-provided information.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (hypothetical) and four well-characterized HDAC inhibitors against a panel of HDAC isoforms and in various cancer cell lines.
| Compound | Target(s) | In Vitro IC50 (nM) | Cellular IC50 (nM) | Cell Line(s) |
| This compound | Putative HDAC | 50 (Hypothetical) | Not Determined | Not Determined |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, IV) | ~10 (pan-HDAC); 10 (HDAC1), 20 (HDAC3)[1] | 750 (MCF-7), 146-2697 (various CTCL lines)[1][2] | MCF-7, HH, HuT78, MJ, MyLa, SeAx |
| Romidepsin (FK228) | HDAC1, HDAC2 | 36 (HDAC1), 47 (HDAC2)[3][4] | 5.92 (U-937), 8.36 (K562), 6.95 (CCRF-CEM)[3] | U-937, K562, CCRF-CEM, Hut-78, Karpas-299 |
| Belinostat (PXD101) | Pan-HDAC | 27 (HeLa cell extracts)[5][6] | 200-660 (various cancer lines)[5] | A2780, HCT116, HT29, WIL, CALU-3, MCF7, PC3, HS852 |
| Panobinostat (LBH589) | Pan-HDAC | 5 (pan-HDAC); 2.1-531 (various HDACs)[7] | 1.8 (HH), 2.6 (BT474), 7.1 (HCT116) | HH, BT474, HCT116, MOLT-4, Reh |
Note: IC50 values can vary depending on the specific assay conditions, substrates, and cell lines used.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of HDAC inhibitors are provided below. These protocols serve as a guide for researchers looking to benchmark novel compounds like this compound.
In Vitro Fluorometric HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified HDAC enzyme.
Objective: To determine the in vitro IC50 value of a test compound against a specific HDAC isoform.
Principle: The assay utilizes a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and a known HDAC inhibitor (positive control, e.g., Trichostatin A) in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations (or DMSO for the vehicle control), and the diluted recombinant HDAC enzyme.
-
Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Development: Add a developer solution containing a potent HDAC inhibitor (to stop the reaction) and a protease (to cleave the deacetylated substrate).
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation (e.g., 355-360 nm) and emission (e.g., 460 nm) wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. The IC50 value is determined by fitting the dose-response curve using a suitable software.
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the ability of a compound to induce histone hyperacetylation within cells, a hallmark of HDAC inhibition.
Objective: To qualitatively or semi-quantitatively measure the increase in acetylated histones in cells treated with a test compound.
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound, a known HDAC inhibitor, and a vehicle control for a specified duration (e.g., 24-48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol. This involves cell lysis, isolation of nuclei, and extraction of histones with an acidic solution (e.g., 0.2 N HCl).
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). A primary antibody against a total histone (e.g., anti-Histone H3) should be used as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. The intensity of the bands corresponding to the acetylated histones is compared between treated and untreated samples.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of HDAC inhibitors.
Caption: Signaling pathway of HDAC inhibition leading to transcriptional activation and anti-cancer effects.
Caption: Experimental workflow for benchmarking a novel HDAC inhibitor.
References
Independent Validation of the Biological Activity of a Novel Heterocyclic Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of a novel pyrazole derivative, compound 5b , against alternative anticancer agents. The data presented is based on published experimental findings, and detailed methodologies are provided for key experiments to allow for independent validation.
Introduction to the Novel Compound
Compound 5b is a novel pyrazole derivative that has been identified as a potent inhibitor of tubulin polymerization.[1] Its anticancer properties have been evaluated in vitro, demonstrating significant growth inhibitory effects against various cancer cell lines. This guide will compare its activity with ABT-751, a known tubulin polymerization inhibitor, and Doxorubicin, a standard chemotherapeutic drug.
Data Presentation: Comparative Anticancer Activity
The anticancer activity of compound 5b and its comparators was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric assay to measure cell viability. The results are presented as GI50 (concentration required to inhibit cell growth by 50%) and IC50 (concentration required to inhibit a specific biological function by 50%) values in the tables below.
Table 1: In Vitro Growth Inhibitory Activity (GI50, µM) of Compound 5b vs. ABT-751
| Compound | K562 (Human Chronic Myelogenous Leukemia) | MCF-7 (Human Breast Adenocarcinoma) | A549 (Human Lung Carcinoma) |
| Compound 5b | 0.021[1] | 1.7[1] | 0.69[1] |
| ABT-751 | >0.735 (estimated) | Not Reported | >3.45 (estimated) |
Note: The GI50 values for ABT-751 are estimated based on the report that compound 5b is 5- to 35-fold more potent against A549 and K562 cells.[1]
Table 2: In Vitro Tubulin Polymerization Inhibition (IC50, µM)
| Compound | IC50 (µM) |
| Compound 5b | 7.30[1] |
| Colchicine (Reference Inhibitor) | Not Reported in direct comparison |
Experimental Protocols
Synthesis of Novel Pyrazole Derivative (Compound 5b)
The synthesis of compound 5b and other pyrazole derivatives was achieved through a multi-step reaction. A key step involves the treatment of 6-methoxybenzofuran-3(2H)-one with LiHMDS in anhydrous tetrahydrofuran (THF), followed by a reaction with a substituted phenyl isothiocyanate. The resulting thioamide intermediate then undergoes condensation with hydrazine monohydrate to yield the pyrazole derivatives.[1] For a detailed, step-by-step protocol, including specific reagent quantities, reaction times, temperatures, and purification methods, it is essential to consult the original research publication by Wang et al.[1]
MTT Assay for Cell Viability
This protocol outlines the general procedure for determining the cytotoxic effects of a compound on cancer cells using the MTT assay.
Materials:
-
Cancer cell lines (e.g., K562, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., compound 5b) and vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound. Include a vehicle control group. Incubate for 48-72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The GI50 value is determined by plotting the percentage of viability against the compound concentration.
Mandatory Visualization
Signaling Pathway of Tubulin Polymerization and Inhibition
The following diagram illustrates the critical role of tubulin polymerization in cell division and the mechanism by which compound 5b exerts its anticancer effect.
Caption: Mechanism of tubulin polymerization inhibition by Compound 5b leading to cancer cell death.
Experimental Workflow for Biological Activity Validation
This diagram outlines the key steps for the independent validation of the anticancer activity of a novel compound.
Caption: Workflow for the validation of the biological activity of a novel heterocyclic compound.
References
A Comparative Guide to the Synthesis and Biological Evaluation of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine and a Structurally Related Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a proposed synthesis and potential biological activity of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine with a known, structurally similar monoamine oxidase (MAO) inhibitor. Due to a lack of direct literature on the specified target compound, this guide presents a reproducible, chemically sound synthetic protocol based on established methodologies for 1,3,4-oxadiazole formation. The biological evaluation is hypothesized based on the activities of analogous compounds. This guide aims to provide a practical framework for the synthesis and evaluation of this and similar chemical entities.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a bioisosteric replacement for amide and ester functionalities, which can enhance pharmacological activity through hydrogen bonding interactions with biological targets.[1] When combined with a piperidine moiety, another common fragment in drug design, the resulting compounds have the potential to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects.[2][3] This guide focuses on the synthesis and potential biological relevance of this compound and compares it to a documented alternative.
Data Presentation: A Comparative Overview
The following tables summarize the proposed synthesis of the target compound and the reported synthesis and biological activity of an alternative, structurally related compound.
Table 1: Comparison of Synthetic Protocols
| Parameter | Target Compound: this compound (Proposed) | Alternative Compound: 2-(2,3-Dichlorophenyl)-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole |
| Starting Materials | Piperidine-4-carbohydrazide (Isonipecotic acid hydrazide), Triethyl orthoacetate | 2-(Piperidin-1-yl)acetohydrazide, 2,3-Dichlorobenzoyl chloride |
| Key Reaction Step | Cyclocondensation | Cyclodehydration |
| Reagents/Catalysts | Acetic acid (catalyst) | Phosphorus oxychloride (POCl₃) |
| Solvent | Ethanol | N/A (neat) |
| Reaction Conditions | Reflux | Reflux |
| Reported Yield | Not reported (Proposed) | Good to excellent yields are typical for this reaction. |
Table 2: Comparison of Biological Activity
| Parameter | Target Compound: this compound (Hypothesized) | Alternative Compound Series: 2,5-Disubstituted-1,3,4-oxadiazoles |
| Biological Target | Monoamine Oxidase (MAO) | Monoamine Oxidase B (MAO-B) |
| Assay Type | In vitro enzyme inhibition assay | In vitro enzyme inhibition assay |
| Key Findings | Potential for MAO inhibition based on SAR of similar compounds. | Certain derivatives show potent MAO-B inhibitory activity with IC₅₀ values in the sub-micromolar range.[4][5] |
| Example IC₅₀ Value | Not available | For a representative compound: 0.039 µM (against MAO-B).[4] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on a standard and reproducible method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and orthoesters.
Step 1: Synthesis of Piperidine-4-carbohydrazide
Piperidine-4-carbohydrazide can be synthesized from ethyl isonipecotate and hydrazine hydrate, a well-established procedure.
Step 2: Cyclization to form this compound
-
In a round-bottom flask, dissolve piperidine-4-carbohydrazide (1 equivalent) in ethanol.
-
Add triethyl orthoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Synthesis of an Alternative Compound: 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives (MAO Inhibitors)
The synthesis of these compounds typically involves the cyclodehydration of 1,2-diacylhydrazines using a dehydrating agent like phosphorus oxychloride.
-
A mixture of an appropriate aroylhydrazide (1 equivalent) and an aromatic acid (1 equivalent) is heated under reflux in phosphorus oxychloride (POCl₃) for a specified time.
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The resulting precipitate is filtered, washed with a sodium bicarbonate solution and then with water, and dried.
-
The crude product is purified by recrystallization.
Mandatory Visualizations
Caption: Synthetic workflows for the target and alternative compounds.
Caption: Hypothesized signaling pathway of MAO inhibition.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches to unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles and their MAO-B inhibitory activity. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine: A Guide for Laboratory Professionals
This document provides essential safety and logistical guidance for the proper disposal of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine, a heterocyclic compound used in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the hazardous properties of its primary functional groups, piperidine and oxadiazole, and established best practices for laboratory chemical waste management. Researchers and laboratory personnel must handle this compound with the assumption that it is flammable, corrosive, and toxic.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The piperidine moiety in this compound suggests that the compound may be flammable, corrosive, and toxic, with potential for absorption through the skin and respiratory irritation.[1][2] The oxadiazole group may also contribute to its hazardous properties. Therefore, strict safety precautions are mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). A double layer of nitrile gloves is not sufficient. Always consult the glove manufacturer's compatibility chart. |
| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron.[3] |
| Footwear | Closed-toe, chemical-resistant shoes. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[4] For spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary. |
II. Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate risks.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Containment: For liquid spills, contain the material with an inert absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material, avoiding dust formation.[6]
-
Neutralization (for small, manageable spills): Due to the basic nature of the piperidine moiety, cautious neutralization with a weak acid, such as a sodium bisulfate solution or a commercial acid neutralizer, can be performed.[1]
-
Cleanup: Once absorbed and neutralized, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.[1][4]
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[1]
Logical Flow for Spill Management
Caption: Workflow for safe spill response.
III. Waste Collection and Container Management
Proper containment and labeling of waste are critical to ensure safe handling and disposal.
-
Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[1] The container must be in good condition and free from leaks.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1] Include the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from ignition sources, and within secondary containment.[1][5]
Waste Segregation and Storage
Caption: Procedure for waste collection.
IV. Final Disposal Procedures
Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[1][6] All waste containing this compound must be treated as hazardous waste.
-
Request for Pickup: Once the container is full (not exceeding 90% capacity to allow for expansion), or on a regular schedule, contact your institution's EHS office to arrange for pickup.[1]
-
Professional Disposal: Disposal must be conducted by a licensed hazardous waste contractor.[7] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Regulatory Compliance: All federal, state, and local environmental regulations must be observed.[4][7] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
References
Essential Safety and Operational Guide for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, and operational and disposal plans for handling 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its core chemical structures: piperidine and oxadiazole derivatives. This compound should be handled with the assumption that it is flammable, corrosive, and toxic.
Hazard Assessment
The constituent functional groups of this compound suggest a significant hazard profile. Piperidine is a well-documented flammable, corrosive, and toxic substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4][5] It is readily absorbed through the skin.[6] Oxadiazole derivatives are also recognized as potentially flammable and can cause skin, eye, and respiratory irritation.[6][7] Therefore, stringent safety measures are mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to mitigate exposure risks. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or chemical splash goggles, flame-resistant lab coat, nitrile or neoprene gloves, long pants, and closed-toe shoes.[8][9] | For handling small quantities in a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over a flame-resistant lab coat, double-gloving (nitrile or neoprene), and chemical-resistant boots.[6][8] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges for organic vapors, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[6][8] | For responding to spills or uncontrolled releases of the compound. |
Operational and Disposal Plans
Adherence to a systematic workflow is essential for safety and regulatory compliance. The following sections detail the step-by-step procedures for handling and disposing of this compound.
Handling and Experimental Workflow
All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Use spark-proof tools and equipment, as heterocyclic compounds can be flammable.[8]
Spill Management Protocol
In the event of a spill, immediate action is required to mitigate risks.
-
Evacuation and Alerting : Evacuate all non-essential personnel from the immediate area. Alert the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
-
Containment : For small spills, use a non-combustible absorbent material like sand or diatomaceous earth to contain the substance.[5] Do not use combustible materials such as paper towels.[6]
-
Neutralization : Due to the basic nature of the piperidine component, a weak acid, such as sodium bisulfate, can be cautiously applied for neutralization of small, manageable spills.[6]
-
Cleanup : Once absorbed and neutralized, carefully collect the material using non-sparking tools and place it into a designated, labeled hazardous waste container.[6]
-
Decontamination : Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[3][6]
-
Waste Identification and Segregation : All materials contaminated with this compound, including the pure substance, solutions, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[10] This waste should be segregated from other incompatible chemical waste.[10]
-
Container Selection and Labeling : Use a designated, leak-proof, and chemically compatible container, such as high-density polyethylene (HDPE), with a secure, tight-fitting lid.[6][10] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[6]
-
Waste Accumulation and Storage : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[6] This area should be well-ventilated, away from ignition sources, and have secondary containment.[6]
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.
References
- 1. chemos.de [chemos.de]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
